Tyrphostin 25
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-[(3,4,5-trihydroxyphenyl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O3/c11-4-7(5-12)1-6-2-8(13)10(15)9(14)3-6/h1-3,13-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOFLYUAQDJWKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045216 | |
| Record name | Tyrphostin 25 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118409-58-8 | |
| Record name | Tyrphostin 25 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrphostin 25 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TYRPHOSTIN-25 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C878BF87UY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tyrphostin 25: An In-Depth Technical Guide to a Prototypical EGFR Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin 25, also known as AG82 and RG-50875, is a synthetic, cell-permeable small molecule that acts as a competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. As a member of the tyrphostin family of compounds, it has been instrumental in the study of signal transduction pathways mediated by receptor tyrosine kinases (RTKs). EGFR, a key member of the ErbB family of receptors, plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of the pertinent signaling pathways and experimental workflows.
Core Properties and Mechanism of Action
This compound exerts its inhibitory effect by competing with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of EGFR. This reversible inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades. The primary signaling pathways affected by this compound inhibition include the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways, both of which are critical for cell growth and survival.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₉N₃O |
| Molecular Weight | 187.2 g/mol |
| CAS Number | 118409-57-7 |
| Synonyms | AG82, RG-50875 |
| Solubility | Soluble in DMSO and Ethanol |
Quantitative Inhibitory Data
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A431 | Epidermoid Carcinoma | 3 | |
| FG | Pancreatic Carcinoma | - (Effective at 50 µM) |
Signaling Pathway and Mechanism of Inhibition
The following diagrams illustrate the EGFR signaling pathway and the mechanism of this compound's competitive inhibition.
Tyrphostin 25: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin 25, also known as AG82, is a synthetic benzylidene malononitrile derivative that has been instrumental in elucidating the roles of protein tyrosine kinases (PTKs) in cellular signaling. While initially characterized as a specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, subsequent research has revealed a more complex pharmacological profile, including agonistic activity on the G-protein coupled receptor 35 (GPR35). This dual activity makes this compound a valuable tool for studying the intricate networks that govern cell proliferation, survival, and migration. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.
Core Mechanisms of Action
This compound exerts its cellular effects through two primary mechanisms:
-
EGFR Tyrosine Kinase Inhibition: As a competitive inhibitor, this compound binds to the ATP-binding site of the EGFR kinase domain, preventing receptor autophosphorylation and the subsequent activation of downstream pro-proliferative and survival pathways.[1][2][3][4]
-
GPR35 Agonism: this compound also functions as an agonist for GPR35, a G-protein coupled receptor, initiating a distinct set of signaling cascades that can influence cellular metabolism and ion transport.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity.
| Target | Activity | Cell Line | Value | Reference |
| EGFR | Tyrosine Kinase Inhibition (IC₅₀) | A431 | 3 µM | [1][5] |
| GPR35 | Agonism (EC₅₀) | - | 5.3 µM | [1][5] |
Downstream Signaling Pathways
EGFR Inhibition Pathway
The inhibition of EGFR by this compound leads to the downregulation of two major signaling axes: the MAPK/ERK pathway and the PI3K/AKT pathway.
The MAPK/ERK pathway is a critical regulator of cell proliferation. By preventing EGFR activation, this compound effectively blocks this cascade.
The PI3K/AKT pathway is central to cell survival and growth. This compound-mediated EGFR inhibition also dampens this signaling route.
A significant consequence of inhibiting EGFR-mediated signaling is cell cycle arrest, primarily at the G1/S transition. This is achieved through the inhibition of Cyclin-Dependent Kinase 2 (Cdk2) activation. Tyrphostins can lead to an accumulation of inhibitory phosphorylation on Cdk2 at tyrosine 15, preventing its kinase activity.[1]
GPR35 Agonism Pathway
The activation of GPR35 by this compound adds another layer of complexity to its signaling profile. GPR35 can couple to various G-proteins to modulate intracellular signaling. A key interaction is with the Na+/K+-ATPase, which can lead to the activation of the non-receptor tyrosine kinase Src.
It is noteworthy that GPR35-mediated Src activation can potentially lead to the activation of the ERK pathway, creating a dual and potentially opposing effect to its EGFR inhibitory action. The net outcome on ERK signaling is likely cell-type and context-dependent.
Experimental Protocols
The following are representative methodologies for key experiments cited in the study of this compound's effects.
Western Blotting for Protein Phosphorylation
This protocol is for assessing the phosphorylation status of key signaling proteins like EGFR, ERK, and AKT.
-
Cell Lysis:
-
Treat cells with this compound at desired concentrations and time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 24-72 hours).
-
-
Radiolabeling:
-
Add [³H]-thymidine to each well and incubate for 4-16 hours.
-
-
Harvesting and Scintillation Counting:
-
Harvest the cells onto a filter mat using a cell harvester.
-
Wash the filter mat to remove unincorporated [³H]-thymidine.
-
Dry the filter mat and place it in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation:
-
Treat cells with this compound for a specified time.
-
Harvest cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Conclusion
This compound is a multifaceted pharmacological tool with well-defined inhibitory effects on the EGFR signaling pathway and agonistic activity on GPR35. Its ability to modulate key cellular processes such as proliferation, survival, and cell cycle progression makes it an invaluable compound for cancer research and the broader study of signal transduction. Understanding its dual mechanism of action is crucial for the accurate interpretation of experimental results and for leveraging its full potential in drug discovery and development. Researchers employing this compound should consider both its EGFR-inhibitory and GPR35-agonistic properties in their experimental design and data analysis.
References
- 1. Inhibition of Cdk2 activation by selected tyrphostins causes cell cycle arrest at late G1 and S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GPR35 agonists and how do they work? [synapse.patsnap.com]
- 3. Activation of the GPR35 pathway drives angiogenesis in the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Tyrphostin 25: A Technical Guide to its Interaction with the Epidermal Growth Factor Receptor (EGFR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention. Tyrphostins are a class of synthetic compounds known to inhibit the tyrosine kinase activity of EGFR. This technical guide provides an in-depth analysis of the binding of Tyrphostin 25 (also known as AG 82) to EGFR, offering valuable insights for researchers and professionals in drug development.
This compound Binding to EGFR
This compound acts as a specific inhibitor of the EGFR tyrosine kinase.[1] Like other members of the tyrphostin family, it functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the intracellular kinase domain of EGFR.[2][3][4] This binding event prevents the phosphorylation of tyrosine residues on EGFR and downstream substrates, thereby blocking the signal transduction cascades that lead to cell growth and proliferation.[5]
Quantitative Data on Tyrphostin-EGFR Interaction
The following table summarizes key quantitative data related to the interaction of various tyrphostins with EGFR, providing a comparative context for this compound.
| Compound | Alias | Target | IC50 | Ki | Cell Line | Reference |
| This compound | AG 82 | EGFR | ~5 µM | - | - | [6] |
| Tyrphostin AG 1478 | - | EGFR | 3 nM | - | - | [1] |
| Tyrphostin AG 490 | Tyrphostin B42 | EGFR | 0.1 µM | - | Cell-free | [6] |
| Tyrphostin AG 18 | Tyrphostin A23 | EGFR | 35 µM | 11 µM | - | [1] |
EGFR Signaling and Inhibition by this compound
Activation of EGFR by its ligands, such as Epidermal Growth Factor (EGF), triggers a cascade of intracellular signaling events. The two major pathways activated by EGFR are the Ras-Raf-MAPK (ERK) pathway, which primarily regulates cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival and inhibition of apoptosis.[7] this compound, by blocking the kinase activity of EGFR, effectively inhibits these downstream signaling pathways.[8]
Caption: EGFR signaling inhibition by this compound.
Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay
This protocol outlines a general method to determine the inhibitory effect of this compound on EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (AG 82)
-
Adenosine-5'-triphosphate (ATP)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[9]
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in kinase buffer to achieve the desired final concentrations for the assay.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of this compound dilution (or DMSO for control).
-
2 µL of recombinant EGFR enzyme solution (concentration to be optimized).
-
2 µL of a mixture containing the peptide substrate and ATP (final concentrations to be optimized, typically around the Km for ATP).[9]
-
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The inhibitory activity of this compound is determined by comparing the signal from the wells containing the inhibitor to the control wells (DMSO). Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Caption: Workflow for an in vitro EGFR kinase inhibition assay.
Conclusion
This compound is a valuable tool for studying EGFR signaling and a potential scaffold for the development of novel anti-cancer therapeutics. Its mechanism of action as an ATP-competitive inhibitor of the EGFR tyrosine kinase is well-supported by the available data on the tyrphostin class of compounds. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for further research into the specific molecular interactions and cellular effects of this compound. A definitive elucidation of its binding mode through co-crystallography or advanced molecular modeling would further enhance our understanding and aid in the rational design of more potent and selective EGFR inhibitors.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrphostins inhibit epidermal growth factor (EGF)-receptor tyrosine kinase activity in living cells and EGF-stimulated cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ClinPGx [clinpgx.org]
- 8. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 9. promega.com.cn [promega.com.cn]
Tyrphostin 25: A Competitive Inhibitor of Receptor Tyrosine Kinases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin 25, also known as AG82 and RG-50875, is a member of the tyrphostin family of synthetic compounds designed as inhibitors of protein tyrosine kinases (PTKs). PTKs play a crucial role in cellular signal transduction pathways that regulate cell growth, differentiation, and proliferation. Dysregulation of PTK activity is frequently implicated in various diseases, including cancer. This technical guide provides a comprehensive overview of this compound's mechanism of action, focusing on its role as a competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) and its effects on other related tyrosine kinases.
Mechanism of Action: Competitive Inhibition
This compound functions as a competitive inhibitor of the EGFR tyrosine kinase.[1] This mode of inhibition is characterized by the inhibitor molecule binding to the active site of the enzyme, thereby preventing the natural substrate from binding. In the context of EGFR, the active site binds both ATP and the tyrosine-containing substrate peptide.
Kinetic studies of various tyrphostins have revealed nuances in their competitive inhibition. Some tyrphostins containing a 3,4-dihydroxy-(cis)-cinnamonitrile group have been identified as competitive inhibitors with respect to both ATP and the peptide substrate.[2] Other related compounds show competitive inhibition towards the peptide substrate and a noncompetitive or mixed-competitive inhibition with respect to ATP.[2] While the precise kinetics for this compound are not definitively detailed in all literature, the consensus points towards a competitive binding mode at the kinase domain.
Quantitative Inhibition Data
The inhibitory potency of this compound and related compounds is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, while the Ki is the dissociation constant of the enzyme-inhibitor complex and provides a more direct measure of binding affinity.
| Compound | Target Kinase | IC50 | Cell Line | Reference |
| This compound (AG82) | EGFR | 3 µM | A431 cells | [3] |
| Tyrphostin AG18 (Tyrphostin 23) | EGFR | 40 µM | A431 cells | [4] |
| Tyrphostin AG99 | EGFR | 4 µM | A431 cells | [4] |
Experimental Protocols
Determining the kinetic parameters of an inhibitor like this compound involves a series of enzymatic assays. Below is a detailed, representative protocol for assessing the competitive inhibition of EGFR.
Protocol: Determination of EGFR Kinase Inhibition Kinetics
1. Materials and Reagents:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 as a synthetic peptide substrate
-
This compound (or other inhibitor) of varying concentrations
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
[γ-³²P]ATP for radiometric detection or an ADP-Glo™ Kinase Assay kit for luminescence-based detection
-
96-well plates
-
Phosphocellulose paper (for radiometric assay)
-
Scintillation counter or luminometer
2. Assay Procedure (Radiometric):
-
Prepare a reaction mixture containing the kinase buffer, the peptide substrate at a fixed concentration, and varying concentrations of [γ-³²P]ATP.
-
Add this compound at a range of concentrations to different wells. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding the recombinant EGFR enzyme to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the paper using a scintillation counter.
3. Data Analysis:
-
Plot the initial reaction velocities against the substrate (ATP) concentration for each inhibitor concentration.
-
To determine the mode of inhibition, generate a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/velocity against 1/[ATP].
-
For competitive inhibition, the lines will intersect on the y-axis, indicating that the Vmax is unchanged, while the apparent Km increases with increasing inhibitor concentration.
-
The Ki value can be calculated from the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.[5] Alternatively, Ki can be determined directly from non-linear regression analysis of the substrate-velocity curves in the presence of the inhibitor.[6]
Workflow for Determining Inhibition Kinetics
Signaling Pathways Affected by this compound
This compound's primary target, EGFR, is a key initiator of multiple downstream signaling cascades crucial for cell proliferation and survival. By competitively inhibiting EGFR, this compound effectively blocks these pathways.
EGFR Signaling Pathway
Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine residues. These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, initiating downstream signaling. The two major pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[7]
PDGFR Signaling Pathway
This compound has also been shown to affect the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1] The PDGFR signaling pathway shares many downstream effectors with the EGFR pathway, including the RAS-MAPK and PI3K-AKT cascades, which are critical for the growth and migration of mesenchymal cells.[8][9]
Conclusion
This compound is a well-established competitive inhibitor of the EGFR tyrosine kinase, with additional activity against other receptor tyrosine kinases such as PDGFR. Its ability to compete with substrate binding at the enzyme's active site effectively blocks the initiation of downstream signaling pathways that are critical for cell proliferation and survival. This mechanism of action makes this compound and other members of its class valuable tools for studying signal transduction and for the development of targeted cancer therapies. The detailed protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and professionals working in the field of drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetics of inhibition by tyrphostins of the tyrosine kinase activity of the epidermal growth factor receptor and analysis by a new computer program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 6. cdn.graphpad.com [cdn.graphpad.com]
- 7. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. sinobiological.com [sinobiological.com]
Tyrphostin 25 effects on PDGF receptor kinase
An In-depth Technical Guide to the Effects of Tyrphostin 25 on PDGF Receptor Kinase
Abstract
This technical guide provides a comprehensive overview of this compound and its effects on the Platelet-Derived Growth Factor (PDGF) receptor kinase. This compound, a member of the benzenemalononitrile class of compounds, is a synthetic, cell-permeable inhibitor of protein tyrosine kinases.[1][2][3] While primarily characterized as a competitive inhibitor of the Epidermal Growth Factor (EGF) receptor, it also demonstrates inhibitory activity against the PDGF receptor kinase, a key mediator of cell proliferation, migration, and survival.[1] Dysregulation of the PDGF signaling pathway is implicated in numerous proliferative diseases, including cancers, atherosclerosis, and fibrosis.[2][4][5] This document details the mechanism of PDGF receptor activation, the inhibitory action of this compound, presents available quantitative data, outlines detailed experimental protocols for its characterization, and visualizes the relevant biological and experimental pathways. This guide is intended for researchers, scientists, and drug development professionals investigating tyrosine kinase inhibitors and their therapeutic potential.
The PDGF/PDGFR Signaling Axis
The Platelet-Derived Growth Factor (PDGF) signaling network is a critical regulator of cellular processes in mesenchymal cells.[6] It consists of four distinct ligands (PDGF-A, -B, -C, and -D) and two receptor tyrosine kinases (RTKs), PDGFRα and PDGFRβ.[7][8]
Mechanism of Activation:
-
Ligand Binding: PDGF ligands, which are disulfide-linked dimers, bind to the extracellular immunoglobulin-like domains of the PDGFRs.[7][9]
-
Receptor Dimerization: Ligand binding induces the formation of receptor homodimers (αα, ββ) or heterodimers (αβ).[10][11]
-
Autophosphorylation: Dimerization brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation on specific tyrosine residues.[9][10] This step is crucial as it activates the receptor's kinase function.[9]
-
Downstream Signal Transduction: The newly created phosphotyrosine residues serve as docking sites for various SH2 domain-containing signaling proteins.[11] This recruitment initiates multiple downstream cascades, including:
-
Ras-MAPK Pathway: Primarily mediated by the recruitment of Grb2, this pathway leads to the activation of transcription factors that stimulate cell growth, differentiation, and migration.[10][11]
-
PI3K/Akt Pathway: Activation of Phosphoinositide 3-kinase (PI3K) promotes cell growth, survival by inhibiting apoptosis, and actin reorganization.[10][11]
-
PLCγ Pathway: Phospholipase C gamma (PLCγ) activation leads to increased intracellular calcium and activation of Protein Kinase C (PKC), stimulating cell growth and motility.[2][10][11]
-
This compound: A Profile
This compound (also known as RG-50875 or Tyrphostin A25) is a synthetic organic small molecule designed as a protein tyrosine kinase inhibitor.[12][13] It belongs to a series of compounds with a (3,4,5-trihydroxybenzylidene)-malononitrile structure.[13]
-
Molecular Formula: C₁₀H₆N₂O₃[13]
-
Molecular Weight: 202.17 g/mol [13]
-
Mechanism of Action: Tyrphostins were developed as substrate-competitive inhibitors, designed to bind to the substrate-binding site of the kinase domain.[12][14] Many, including those related to this compound, function by competing with ATP for its binding site on the receptor's intracellular kinase domain.[5][15] This action prevents receptor autophosphorylation, thereby blocking the initiation of the downstream signaling cascade.[2]
-
Selectivity: this compound is a well-characterized inhibitor of the EGF receptor kinase.[1] However, it also affects other tyrosine kinases, including the PDGF receptor.[1]
-
Stability: It is important to note that Tyrphostins 23 and 25 have been reported to be unstable in solution, potentially forming degradation products that are more inhibitory than the parent compound.[16] Therefore, experimental results should be interpreted with this consideration in mind.[16]
Quantitative Analysis of PDGFR Kinase Inhibition
Direct and specific quantitative data for this compound against PDGFR is limited in the available literature. However, studies on the broader class of tyrphostins with the same benzenemalononitrile nucleus provide a strong indication of its activity.
| Compound | Target Kinase | Assay Type | IC₅₀ Value | Reference |
| This compound | EGF Receptor | Kinase Assay | 3 µM | [1] |
| Tyrphostins (benzenemalononitrile) | PDGF Receptor | DNA Synthesis (VSMC) | 0.04 - 9 µM | [2] |
| Tyrphostin 9 | PDGF Receptor | Kinase Assay | 0.5 µM | [17] |
| Tyrphostin AG1296 | PDGF Receptor | Kinase Assay | 0.3 - 0.8 µM | [17][18] |
| Tyrphostin AG1295 | PDGF Receptor | Autophosphorylation | 0.3 - 0.5 µM | [17] |
Experimental Protocols for Assessing this compound Activity
The following protocols provide detailed methodologies to characterize the inhibitory effects of this compound on PDGFR kinase activity.
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the phosphorylation of a substrate by the PDGFR kinase domain.
Objective: To determine the IC₅₀ of this compound for PDGFR kinase.
Materials:
-
Recombinant human PDGFRβ kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (dissolved in DMSO)[12]
-
Adenosine Triphosphate (ATP)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂)
-
Quench buffer (containing EDTA)[19]
-
Anti-phosphotyrosine antibody (e.g., pY20)
-
Detection reagent (e.g., fluorescently labeled secondary antibody or tracer for fluorescence polarization)
-
96-well microplates
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in kinase reaction buffer. A 10-fold dilution from a 100X stock in DMSO is common to create a 10X working solution.[20]
-
Reaction Setup: To each well of a 96-well plate, add:
-
5 µL of 2X PDGFRβ enzyme solution.
-
5 µL of this compound dilution (or DMSO for control).
-
-
Initiate Reaction: Add 10 µL of a 2X substrate/ATP mixture to each well to start the reaction. The final ATP concentration should be near its Km for the kinase. Include "No ATP" and "No Enzyme" controls.[20]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[21]
-
Quench Reaction: Stop the reaction by adding 10 µL of quench buffer containing EDTA.[19]
-
Detection: Add the anti-phosphotyrosine antibody and detection reagents. Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate using a suitable plate reader (e.g., fluorescence, luminescence, or fluorescence polarization).
-
Analysis: Plot the signal against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Cell-Based Assay: Inhibition of PDGFR Autophosphorylation
This assay determines the effectiveness of this compound in a cellular context by measuring the inhibition of ligand-induced receptor phosphorylation via Western Blot.
Objective: To visualize and quantify the inhibition of PDGF-BB-stimulated PDGFR phosphorylation by this compound.
Materials:
-
Cells expressing PDGFR (e.g., vascular smooth muscle cells, NIH-3T3 fibroblasts)[2]
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound (in DMSO)
-
Recombinant human PDGF-BB
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibodies: anti-phospho-PDGFRβ (Tyr857), anti-total-PDGFRβ, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Methodology:
-
Cell Culture: Plate cells and grow to 80-90% confluency.
-
Serum Starvation: Replace growth medium with serum-free medium and incubate for 16-24 hours to reduce basal receptor phosphorylation.
-
Inhibitor Pre-treatment: Treat cells with various concentrations of this compound (or DMSO vehicle control) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 5-10 minutes at 37°C.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate with primary antibody (anti-phospho-PDGFRβ) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal with an imaging system.
-
Analysis: Strip the membrane and re-probe for total PDGFRβ and a loading control (β-actin) to ensure equal protein loading. Quantify band intensities using densitometry.
Mechanism of Inhibition in the Signaling Cascade
This compound acts at the apex of the PDGF signaling cascade. By competitively binding to the ATP pocket of the PDGFR kinase domain, it directly prevents the initial autophosphorylation event that is essential for receptor activation. This blockade has profound downstream consequences.
-
No Docking Sites: Without phosphotyrosine residues, SH2 domain-containing proteins like PI3K, Grb2, and PLCγ cannot bind to the receptor.[11]
-
Pathway Shutdown: The inability to recruit these adaptor and effector proteins prevents the activation of the MAPK, Akt, and PLCγ pathways.[22]
-
Cellular Effect: The ultimate biological outcomes of PDGF signaling—cell proliferation, migration, and survival—are consequently inhibited.[2] This is the basis for the antimitogenic activity observed for this class of compounds.[2]
Conclusion
This compound is a tyrosine kinase inhibitor that, in addition to its well-documented effects on the EGFR, also acts on the PDGF receptor kinase. By competitively inhibiting ATP binding, it prevents receptor autophosphorylation, a critical step in the activation of downstream pathways that control cell proliferation and migration. While specific IC₅₀ values for this compound against PDGFR are not prominently reported, data from related compounds suggest it falls within the low micromolar range. The experimental protocols detailed in this guide provide a robust framework for researchers to precisely quantify its inhibitory potency and cellular efficacy. Given the role of aberrant PDGFR signaling in numerous diseases, this compound and its analogs remain valuable tools for studying signal transduction and for the potential development of targeted therapeutics.
References
- 1. This compound (RG-50875), Competitive EGF receptor tyrosine kinase inhibitor (CAS 118409-58-8) | Abcam [abcam.com]
- 2. Tyrphostins inhibit PDGF-induced DNA synthesis and associated early events in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Platelet-derived growth factors and their receptors: structural and functional perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. Roles of PDGF/PDGFR signaling in various organs [kjpp.net]
- 9. Platelet-derived growth factor receptor - Wikipedia [en.wikipedia.org]
- 10. PDGF Signal Transduction | Sino Biological [sinobiological.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. This compound | C10H6N2O3 | CID 2061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The degree of inhibition of protein tyrosine kinase activity by tyrphostin 23 and 25 is related to their instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of platelet-derived growth factor receptor tyrosine kinase and downstream signaling pathways by Compound C - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyrphostin 25 and Insulin Receptor Kinase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tyrphostin 25 and its role as an inhibitor of insulin receptor kinase. It is designed to be a comprehensive resource, detailing the compound's mechanism of action, providing quantitative data on its inhibitory effects, outlining relevant experimental protocols, and visualizing the associated signaling pathways.
Introduction to this compound
This compound, also known by the synonyms AG 18 and RG-50875, is a member of the tyrphostin family of compounds, which are synthetic protein tyrosine kinase inhibitors.[1] Originally developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, many tyrphostins exhibit activity against a range of other tyrosine kinases due to the conserved nature of the ATP-binding site.[1][2] this compound is a cell-permeable compound that acts as a competitive inhibitor at the ATP-binding site of the kinase domain.[2] While it is a potent inhibitor of the EGFR, it also affects the insulin receptor (IR) and platelet-derived growth factor (PDGF) receptor tyrosine kinases.[2]
Quantitative Data: Inhibitory Activity of Tyrphostins
The inhibitory potency of tyrphostins can vary significantly between different receptor tyrosine kinases. The following tables summarize the available quantitative data for this compound and other relevant tyrphostins to provide a comparative context for its activity against the insulin receptor.
Table 1: Inhibitory Activity of this compound (AG 18/RG-50875)
| Target Kinase | Inhibitor | IC50 / Ki | Species/Cell Line | Reference |
| EGF Receptor | This compound | IC50: 3 µM | A431 cells | [2] |
| Insulin Receptor | Tyrphostin AG 18 | Ki: 12 mM | Not Specified | |
| PDGF Receptor | This compound | "Affects" | Not Specified | [2] |
Table 2: Comparative Inhibitory Activity of Tyrphostins on Insulin Receptor (IR) and IGF-1 Receptor (IGF-1R)
| Tyrphostin | Inhibition of Insulin-Stimulated Proliferation (IC50) | Inhibition of IR Autophosphorylation (IC50) | Inhibition of IGF-1-Stimulated Proliferation (IC50) | Inhibition of IGF-1R Autophosphorylation (IC50) | Reference |
| AG 1024 | 1 µM | 7 µM | 0.5 µM | 0.8 µM | [3] |
| AG 1034 | 5 µM | >100 µM | 1 µM | 10 µM | [3] |
| AG 825 | >100 µM | >100 µM | >100 µM | >100 µM | [3] |
Note: A higher IC50 or Ki value indicates lower potency.
Signaling Pathways
The insulin receptor is a key regulator of cellular metabolism and growth. Its activation triggers a complex cascade of intracellular signaling events. This compound exerts its inhibitory effect at the initial step of this cascade: the autophosphorylation of the insulin receptor itself.
The Insulin Signaling Pathway and Point of Inhibition
Caption: Insulin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
To investigate the inhibitory effects of this compound on insulin receptor kinase activity, several experimental approaches can be employed. Below are detailed methodologies for key assays.
In Vitro Insulin Receptor Kinase Inhibition Assay
This assay directly measures the ability of this compound to inhibit the phosphorylation of a synthetic substrate by purified insulin receptor kinase.
Materials:
-
Purified, active insulin receptor kinase domain
-
Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Trichloroacetic acid (TCA)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, purified insulin receptor kinase, and the synthetic peptide substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immediately immersing it in cold 10% TCA.
-
Wash the phosphocellulose paper extensively with TCA to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell-Based Insulin Receptor Autophosphorylation Assay (Western Blotting)
This assay assesses the effect of this compound on insulin-stimulated autophosphorylation of the insulin receptor in a cellular context.
Materials:
-
Cells overexpressing the human insulin receptor (e.g., CHO-IR or HEK293-IR cells)
-
Serum-free cell culture medium
-
This compound (dissolved in DMSO)
-
Recombinant human insulin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phosphotyrosine antibody (e.g., 4G10 or pY20), anti-insulin receptor β-subunit antibody
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the cells with a saturating concentration of insulin (e.g., 100 nM) for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phosphotyrosine primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL reagents and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an anti-insulin receptor β-subunit antibody.
Experimental and Logical Workflows
Visualizing experimental and logical workflows can aid in the design and execution of research studies.
Workflow for IC50 Determination of this compound
References
Tyrphostin 25: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical overview of Tyrphostin 25 (also known as AG-82 and Tyrphostin A25), a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals interested in the molecular characteristics, mechanism of action, and experimental applications of this compound.
Core Molecular Data
This compound is a well-characterized small molecule inhibitor belonging to the tyrphostin family. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₁₀H₆N₂O₃ | [1][2][3][4][5] |
| Molecular Weight | 202.17 g/mol | [1][2][3][4] |
| IUPAC Name | 2-[(3,4,5-trihydroxyphenyl)methylidene]propanedinitrile | [1][3] |
| CAS Number | 118409-58-8 | [2][3][4][5] |
| Synonyms | Tyrphostin A25, AG-82, RG-50875 | [1][4][5] |
Mechanism of Action: EGFR Signaling Inhibition
This compound functions as a competitive inhibitor of the EGFR tyrosine kinase.[3][4] It selectively targets the ATP-binding site of the EGFR, thereby preventing the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways. This inhibition ultimately blocks EGF-dependent cell proliferation.
The canonical EGFR signaling pathway, and the point of inhibition by this compound, can be visualized as follows:
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following provides a generalized methodology for assessing the inhibitory effect of this compound on EGFR phosphorylation in a cell-based assay.
Objective: To determine the IC₅₀ of this compound for the inhibition of EGF-induced EGFR phosphorylation.
Materials:
-
Human epidermoid carcinoma A431 cells (or other suitable cell line with high EGFR expression)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Epidermal Growth Factor (EGF)
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Workflow:
Caption: A typical experimental workflow for evaluating this compound activity.
Procedure:
-
Cell Culture: Plate A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 12-16 hours to reduce basal EGFR phosphorylation.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 3, 10, 30, 100 µM) for 1-2 hours.
-
EGF Stimulation: Add EGF to a final concentration of 100 ng/mL to all wells (except for the negative control) and incubate for 10 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and then probe with primary antibodies against phospho-EGFR and total-EGFR.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for phospho-EGFR and total-EGFR. Normalize the phospho-EGFR signal to the total-EGFR signal. Plot the normalized values against the this compound concentration and determine the IC₅₀ value.
This technical guide provides a foundational understanding of this compound for research and development purposes. For more specific applications and detailed protocols, consulting the primary literature is recommended.
References
- 1. This compound | C10H6N2O3 | CID 2061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. This compound (RG-50875), Competitive EGF receptor tyrosine kinase inhibitor (CAS 118409-58-8) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. exchemistry.com [exchemistry.com]
Tyrphostin 25: An In-Depth Technical Guide to its Off-Target Kinase Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin 25, also known as AG82 and RG-50875, is a well-characterized small molecule inhibitor primarily recognized for its competitive inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. With a reported IC50 value of 3 µM, it has been instrumental in studying EGFR-mediated signaling pathways. However, the utility and interpretation of data generated using this compound are critically dependent on a thorough understanding of its broader kinase selectivity. This technical guide provides a comprehensive overview of the known off-target kinase inhibition profile of this compound, details the experimental methodologies for assessing kinase inhibition, and visualizes the key signaling pathways affected.
Off-Target Kinase Inhibition Profile of this compound
While initially identified as a specific EGFR inhibitor, subsequent studies have revealed that this compound interacts with a range of other kinases and signaling molecules. This polypharmacology is a crucial consideration for researchers utilizing this compound. The following table summarizes the known on- and off-target activities of this compound.
| Target | Target Type | Activity | Reported Value (IC50/EC50) | Reference |
| EGFR | Tyrosine Kinase | Inhibitor | 3 µM | [1][2] |
| PDGF Receptor | Tyrosine Kinase | Inhibitor | Not specified | [2] |
| Insulin Receptor | Tyrosine Kinase | Inhibitor | Not specified | [2] |
| pp60c-src | Tyrosine Kinase | Inhibitor | Not specified | [3][4] |
| GPR35 | G-Protein Coupled Receptor | Agonist | 5.3 µM | [1] |
| Guanylyl Cyclase | Enzyme | Inhibitor | Not specified | |
| Adenylyl Cyclase | Enzyme | Inhibitor | Not specified |
Experimental Protocols for Kinase Inhibition Profiling
The determination of a compound's kinase inhibition profile is essential for its characterization. Various biochemical and cell-based assays are employed for this purpose. Below are detailed methodologies for two common types of assays.
Biochemical Kinase Inhibition Assay (Radiometric Assay)
This method directly measures the enzymatic activity of a purified kinase by quantifying the incorporation of a radiolabeled phosphate group onto a substrate.
Objective: To determine the IC50 value of this compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the kinase reaction buffer, the specific kinase, and its substrate.
-
Inhibitor Addition: Add the diluted this compound or DMSO (for the control) to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubation: Allow the reaction to proceed for a specific time, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated ATP will not.
-
Washing: Wash the phosphocellulose paper extensively with the wash buffer to remove any unbound radiolabeled ATP.
-
Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based Kinase Inhibition Assay (LanthaScreen™ Cellular Assay)
This assay measures the inhibition of a specific kinase within a cellular context, providing insights into compound permeability and activity at physiological ATP concentrations.
Objective: To determine the cellular potency (IC50) of this compound against a target kinase.
Materials:
-
Cells expressing the kinase of interest and a GFP-fused substrate
-
Cell culture medium and reagents
-
This compound stock solution (in DMSO)
-
Agonist (to stimulate the kinase pathway, if necessary)
-
Lysis buffer containing a terbium-labeled anti-phospho-substrate antibody
-
384-well assay plates
-
TR-FRET plate reader
Procedure:
-
Cell Plating: Seed the cells in a 384-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO (for control) and incubate for a specific period.
-
Pathway Stimulation: If the pathway is not constitutively active, stimulate the cells with an appropriate agonist to induce phosphorylation of the substrate.
-
Cell Lysis and Antibody Addition: Lyse the cells by adding the lysis buffer containing the terbium-labeled antibody. This antibody will bind to the phosphorylated GFP-substrate.
-
Incubation: Incubate the plate at room temperature to allow for antibody binding.
-
TR-FRET Measurement: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a plate reader. The energy transfer from the terbium-labeled antibody (donor) to the GFP-fused substrate (acceptor) occurs only when they are in close proximity (i.e., when the substrate is phosphorylated).
-
Data Analysis: The TR-FRET ratio is proportional to the extent of substrate phosphorylation. Plot the percentage of inhibition of the phosphorylation signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.[5][6][7]
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the primary signaling pathway of EGFR and the pathways of known off-targets of this compound.
EGFR Signaling Pathway
Off-Target Signaling Pathways
Experimental Workflow for Kinase Inhibition Profiling
Conclusion
References
- 1. The degree of inhibition of protein tyrosine kinase activity by tyrphostin 23 and 25 is related to their instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
Tyrphostin 25 (AG 82): An In-depth Technical Guide to its Selectivity for EGFR Over Other Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin 25, also known as AG 82, is a member of the tyrphostin family of synthetic protein tyrosine kinase inhibitors.[1][2] These compounds were instrumental in the early exploration of signal transduction pathways and have contributed to the development of targeted cancer therapies.[2] This technical guide provides a focused analysis of the selectivity of this compound for the Epidermal Growth Factor Receptor (EGFR) over other key tyrosine kinases, namely Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the non-receptor tyrosine kinase Src. The guide includes available quantitative data, a detailed representative experimental protocol for assessing kinase inhibition, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Kinase Inhibitory Profile of this compound
Quantitative data on the inhibitory activity of this compound against a broad panel of kinases is limited in publicly available literature. However, its activity against EGFR has been established.
| Kinase Target | IC50 Value | Cell Line/Assay Conditions | Notes |
| EGFR | 3 µM | A431 cells | Specific inhibitor of EGFR tyrosine kinase.[3] |
| PDGFR | Data not available | - | Reported to affect PDGFR tyrosine kinase activity, but quantitative data is not specified. |
| VEGFR | Data not available | - | - |
| Src | Data not available | - | One study noted that a degradation product of this compound was a more potent inhibitor of pp60c-src than the parent compound.[1] |
| Insulin Receptor | Data not available | - | Reported to affect insulin receptor tyrosine kinase activity, but quantitative data is not specified. |
Note: The stability of this compound should be considered when interpreting experimental results, as it has been reported to be unstable and can form more inhibitory compounds over time.[1]
Experimental Protocols: Determination of Kinase Inhibitor Selectivity
The following is a detailed, representative methodology for an in vitro kinase assay to determine the IC50 value of a compound like this compound against a panel of protein kinases. This protocol is based on established principles of biochemical kinase assays.
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of EGFR, PDGFR, VEGFR, and Src kinases.
Materials:
-
Recombinant human kinases (EGFR, PDGFRβ, VEGFR2, Src)
-
Specific peptide substrates for each kinase
-
This compound (AG 82)
-
Adenosine Triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP analog
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
96-well or 384-well assay plates
-
Phosphocellulose paper or other suitable capture membrane (for radioactive assays)
-
Scintillation counter or fluorescence plate reader
-
Stop solution (e.g., 75 mM phosphoric acid or EDTA)
-
Wash buffer (e.g., 0.75% phosphoric acid)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested (e.g., from 100 µM to 1 nM).
-
Kinase Reaction Setup:
-
In each well of the assay plate, add the kinase reaction buffer.
-
Add the specific peptide substrate for the kinase being assayed.
-
Add the desired concentration of this compound or vehicle control (DMSO).
-
Add the recombinant kinase to each well, except for the negative control wells.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding a mixture of non-labeled ATP and [γ-³²P]ATP (or fluorescent ATP analog) to each well. The final ATP concentration should be at or near the Km for each respective kinase to ensure competitive inhibition is accurately measured.
-
-
Incubation: Incubate the assay plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Detection of Kinase Activity:
-
For Radioactive Assays:
-
Spot a portion of the reaction mixture from each well onto phosphocellulose paper.
-
Wash the paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity on the paper using a scintillation counter.
-
-
For Fluorescence-Based Assays:
-
Measure the fluorescence intensity in each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each this compound concentration relative to the vehicle control.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: PDGFR Signaling Pathway.
Caption: VEGFR Signaling Pathway.
Caption: Src Family Kinase Signaling Pathways.
Experimental Workflow Diagram
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
References
Methodological & Application
Tyrphostin 25: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Tyrphostin 25 (also known as AG82 or RG-50875), a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. These guidelines cover solubility, stock solution preparation, and its application in cell-based assays, along with its mechanism of action.
Solubility Data
The solubility of this compound in common laboratory solvents is crucial for the design and reproducibility of experiments. The following table summarizes the available solubility data.
| Compound | Solvent | Solubility |
| This compound | DMSO | 50 mg/mL[1] |
| Ethanol | Data not readily available | |
| Tyrphostin AG-126* | DMSO | ≥ 60 mg/mL[2] |
| Ethanol | 0.15 mg/mL[3] |
*Note: Data for the related compound Tyrphostin AG-126 is provided for reference.
Mechanism of Action
This compound is a specific and cell-permeable inhibitor of the EGFR tyrosine kinase, with an IC50 value of 3 µM in A431 cells.[4] It acts as a competitive inhibitor at the substrate-binding site of the tyrosine kinase domain.[1] By blocking the autophosphorylation of EGFR, this compound prevents the activation of downstream signaling pathways, including the MAPK and PI3K/AKT pathways, which are critical for cell proliferation, migration, and survival. Aberrant EGFR signaling is implicated in the progression of various cancers, making its inhibitors valuable tools for cancer research.
Experimental Protocols
Stock Solution Preparation
Proper preparation and storage of stock solutions are critical to ensure the stability and activity of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
To prepare a 50 mM stock solution, add 990.5 µL of anhydrous DMSO to 10 mg of this compound (Molecular Weight: 202.17 g/mol ).
-
Vortex thoroughly until the compound is completely dissolved. The solution should be clear and yellow-orange.[1]
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4] Tyrphostins in DMSO should be stable for months when stored frozen.[1] The presence of water can accelerate hydrolysis.[1]
Cell-Based Assay Protocol
This protocol provides a general guideline for using this compound to inhibit EGFR signaling in a cell culture experiment.
Materials:
-
Cells of interest (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression)
-
Complete cell culture medium
-
Serum-free medium
-
This compound stock solution (e.g., 50 mM in DMSO)
-
EGF (Epidermal Growth Factor)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well cell culture plates
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere overnight in a complete culture medium.
-
Serum Starvation: The following day, aspirate the complete medium, wash the cells once with PBS, and replace it with a serum-free or low-serum medium. Incubate for 12-24 hours to reduce basal EGFR activation.
-
Inhibitor Pre-treatment: Prepare working solutions of this compound by diluting the stock solution in a serum-free medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a DMSO-only vehicle control. Aspirate the starvation medium and add the medium containing this compound or vehicle control. Incubate for 1-2 hours.
-
Ligand Stimulation: Add EGF to the wells to a final concentration of 10-100 ng/mL to stimulate EGFR. An unstimulated control (no EGF) should also be included. Incubate for 10-30 minutes at 37°C.
-
Cell Lysis and Analysis: After stimulation, place the plate on ice, aspirate the medium, and wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer. The cell lysates can then be analyzed for protein concentration and used for downstream applications such as Western blotting to detect phosphorylated EGFR (p-EGFR) and total EGFR, as well as downstream targets like p-ERK and p-AKT.
Disclaimer: These protocols are intended as a guide. Optimal concentrations, incubation times, and specific experimental conditions should be determined empirically for each cell line and experimental setup. Products are for research use only and not for human use.
References
Application Notes and Protocols: Tyrphostin 25 in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Tyrphostin 25 (also known as AG82), a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document summarizes treatment durations from various studies, offers detailed experimental protocols, and visualizes key signaling pathways and workflows.
Data Presentation: Tyrphostin Treatment Parameters
The following table summarizes the experimental conditions for this compound and the closely related compound Tyrphostin AG126, detailing treatment durations, concentrations, and experimental models. This information is critical for designing new experiments and replicating existing findings.
| Compound | Experimental Model | Concentration/Dose | Treatment Duration | Key Findings |
| This compound (AG82) | FG Human Pancreatic Carcinoma Cells | 50 µM | 12-16 hours | Selectively prevented EGFR autophosphorylation and EGF-induced cell migration.[1] |
| Tyrphostin AG126 | Rat Model of Collagen-Induced Arthritis | 5 mg/kg, i.p. | Every 48 hours, starting from day 24 | Reduced the development of chronic inflammation.[2] |
| Tyrphostin AG126 | Rat Model of Carrageenan-Induced Pleurisy | 1, 3, or 10 mg/kg, i.p. | Single bolus injection 15 minutes before carrageenan | Reduced acute inflammation and immunostaining for nitrotyrosine and PARP.[2] |
| Tyrphostin AG126 | Rat Model of Zymosan-Induced Multiple Organ Failure | 1, 3, or 10 mg/kg, i.p. | Injections at 1 hour and 6 hours after zymosan administration | Attenuated peritoneal exudation, migration of polymorphonuclear cells, and organ injury.[3] |
| Tyrphostin AG126 | Rat Model of DNBS-Induced Colitis | 5 mg/kg daily, i.p. | Daily for 4 days | Significantly reduced hemorrhagic diarrhea, weight loss, and colonic injury.[4] |
| Tyrphostin AG126 | Rat Model of Intestinal Ischemia-Reperfusion Injury | 5 mg/kg, i.p. | Single injection 30 minutes before ischemia | Improved mean arterial blood pressure and reduced levels of TNF-alpha and IL-1beta.[5] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and provide a visual guide to the experimental protocols.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General workflow for in vitro experiments using this compound.
Experimental Protocols
In Vitro Inhibition of EGFR Autophosphorylation and Cell Migration
This protocol is adapted from studies on human pancreatic carcinoma cells.[1]
a. Materials:
-
FG human pancreatic carcinoma cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (AG82)
-
DMSO (for stock solution)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (6-well or 24-well)
-
Reagents for Western blotting (lysis buffer, antibodies for p-EGFR and total EGFR)
-
Reagents for cell migration assay (e.g., Transwell inserts)
b. Cell Culture and Seeding:
-
Culture FG cells in complete medium at 37°C in a humidified 5% CO₂ incubator.[6][7][8][9]
-
For experiments, seed cells in appropriate plates and allow them to adhere and grow for 24 hours.
c. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. For example, a 50 mM stock. Store aliquots at -20°C.[1]
-
On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentration (e.g., 50 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired duration, for instance, 12-16 hours.[1]
d. Analysis:
-
Western Blot for p-EGFR: After treatment, wash cells with cold PBS and lyse with appropriate lysis buffer. Process lysates for SDS-PAGE and Western blotting using antibodies against phosphorylated EGFR and total EGFR.
-
Cell Migration Assay: Following the 12-16 hour treatment, assess cell migration using a Transwell assay. The specifics of the assay will depend on the chosen chemoattractant and insert pore size.
In Vivo Anti-Inflammatory Treatment in a Rat Model
This protocol provides a general framework for in vivo studies based on the methodologies used in rat models of inflammation.[2][3][4]
a. Materials:
-
Lewis or Wistar rats (model-dependent)
-
Tyrphostin AG126
-
Vehicle solution (e.g., ethanol, saline)[2]
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Anesthetic and materials for the induction of inflammation (e.g., Carrageenan, DNBS, Zymosan)
b. Animal Handling and Acclimatization:
-
House animals in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.
-
Allow animals to acclimatize for at least one week before the start of the experiment.
-
All procedures should be performed in accordance with institutional animal care and use guidelines.
c. Tyrphostin AG126 Administration:
-
Prepare the Tyrphostin AG126 solution for injection. The vehicle will depend on the compound's solubility and the specific experimental design. A common vehicle is a small percentage of ethanol in saline.[2]
-
Administer Tyrphostin AG126 via intraperitoneal injection at the desired dose (e.g., 5 mg/kg).[2][4]
-
The timing and frequency of injections are critical and depend on the model:
d. Induction of Inflammation and Assessment:
-
Induce the inflammatory condition according to the specific model (e.g., intradermal injection of collagen, intracolonic instillation of DNBS).[2][4]
-
Monitor animals for clinical signs of disease (e.g., weight loss, paw swelling, diarrhea).[4]
-
At the end of the experiment, euthanize the animals and collect tissues for analysis (e.g., histology, myeloperoxidase activity, cytokine levels, immunohistochemistry for inflammatory markers).[2][3][4]
These protocols provide a foundation for utilizing this compound and related compounds in research. Investigators should optimize concentrations, durations, and methodologies based on their specific experimental systems and research questions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Tyrosine Kinase Inhibitor Tyrphostin AG126 Reduces the Development of Acute and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tyrosine kinase inhibitor tyrphostin AG 126 reduces the multiple organ failure induced by zymosan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The tyrosine kinase inhibitor tyrphostin AG 126 reduced the development of colitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Primary Cell Culture Protocol [cellbiologics.com]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating EGFR Signaling in A431 Cells using Tyrphostin 25
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tyrphostin 25, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, for studying EGFR signaling pathways in the A431 human epidermoid carcinoma cell line. A431 cells are a well-established model system characterized by high levels of EGFR expression, making them an ideal choice for investigating the effects of EGFR inhibitors.
Introduction to this compound and EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Upon binding of its ligand, such as Epidermal Growth Factor (EGF), the receptor dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular domain.[2][3] This autophosphorylation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately lead to cellular responses.[2][3][4] In many cancers, including squamous cell carcinoma, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.
This compound (also known as AG82) is a specific inhibitor of the EGFR tyrosine kinase.[5] It acts by competing with ATP for its binding site on the kinase domain of the receptor, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[1]
Quantitative Data
The following table summarizes the key quantitative data for this compound in the context of A431 cells.
| Parameter | Value | Cell Line | Reference |
| IC50 | 3 µM | A431 | [5] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on EGFR signaling in A431 cells are provided below.
Cell Culture and Treatment
Protocol for Culturing and Treating A431 Cells
-
Cell Culture:
-
Culture A431 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
-
Serum Starvation:
-
Prior to treatment, seed the A431 cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for cell viability assays).
-
Allow the cells to adhere and grow to 60-70% confluency.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Incubate the cells in serum-free DMEM for 12-16 hours to synchronize the cell cycle and reduce basal EGFR activation.
-
-
This compound and EGF Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution to the desired final concentrations in serum-free DMEM. Pre-incubate the cells with this compound for 1-4 hours. Note that some studies suggest that prolonged treatment (4 to 24 hours) with tyrphostins may be necessary to observe significant inhibition of EGFR tyrosine kinase activity.
-
Following this compound pre-incubation, stimulate the cells with EGF (e.g., 100 ng/mL) for the desired time (e.g., 15-30 minutes) to induce EGFR phosphorylation.
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, cells treated with EGF only, and cells treated with this compound only.
-
Western Blotting
Protocol for Analyzing EGFR Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on EGF-induced EGFR phosphorylation.
Reagents and Buffers:
| Reagent/Buffer | Composition |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 µg/mL aprotinin, 1 µg/mL leupeptin, 1 mM Na3VO4, 1 mM NaF) |
| Laemmli Sample Buffer (4X) | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol |
| Blocking Buffer | 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) |
| Primary Antibodies | Anti-phospho-EGFR (e.g., Tyr1068), Anti-total-EGFR, Anti-β-actin (as a loading control) |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG |
Procedure:
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to new tubes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay).
-
-
Sample Preparation:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Strip the membrane and re-probe with anti-total-EGFR and anti-β-actin antibodies to ensure equal protein loading.
-
Cell Viability Assay (MTT Assay)
Protocol for Assessing the Effect of this compound on Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
Reagents:
| Reagent | Concentration |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | 5 mg/mL in PBS |
| Solubilization Solution | DMSO or 0.01 M HCl in 10% SDS solution |
Procedure:
-
Cell Seeding:
-
Seed A431 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
After 24 hours, replace the medium with serum-free medium and incubate for another 12-16 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 3, 10, 30 µM) in serum-free medium for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
-
MTT Addition:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution (DMSO or SDS/HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Visualizations
The following diagrams illustrate the EGFR signaling pathway, the experimental workflow for studying this compound, and the logical relationship of its inhibitory action.
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
References
- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Tyrphostin 25 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin 25, also known as AG82 or RG-50875, is a well-characterized protein tyrosine kinase (PTK) inhibitor. It functions as a competitive inhibitor of the epidermal growth factor (EGF) receptor tyrosine kinase, making it a valuable tool for studying EGFR-mediated signaling pathways and for screening potential anti-cancer therapeutics.[1] This document provides detailed application notes and protocols for the use of this compound in kinase activity assays.
Mechanism of Action
This compound primarily targets the ATP-binding site of the EGFR tyrosine kinase domain. By competing with ATP, it prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades.[2] While highly specific for EGFR, this compound has also been shown to affect platelet-derived growth factor (PDGF) and insulin receptor tyrosine kinases, although at higher concentrations.[1][2] Potent EGF receptor kinase inhibitors, a class to which this compound belongs, have been found to competitively inhibit the homologous insulin receptor kinase at concentrations 100 to 1000 times higher than those required for EGFR inhibition.[2]
It is crucial to note that this compound can be unstable in solution.[3][4] Studies have shown that it can degrade into products that are significantly more inhibitory to both pp60c-src and EGFR kinase activity.[3][4] This instability should be considered when interpreting experimental results, and fresh solutions should be prepared for optimal performance.[5]
Data Presentation
The inhibitory activity of this compound against various kinases is summarized in the table below. This quantitative data provides a reference for designing experiments and interpreting results.
| Kinase Target | IC50 Value | Cell Line/Assay Conditions |
| Epidermal Growth Factor Receptor (EGFR) | 3 µM | A431 cells[6] |
| Platelet-Derived Growth Factor Receptor (PDGFR) | Effects observed, specific IC50 not readily available | --- |
| Insulin Receptor (IR) | Estimated to be in the 300 µM - 3 mM range | Based on 100-1000 fold lower potency than for EGFR[2] |
| pp60c-src | Inhibition observed with degradation products | In vitro kinase assay[3][4] |
Signaling Pathway
This compound inhibits the EGFR signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation. The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.
Caption: EGFR signaling pathway and inhibition by this compound.
Experimental Protocols
This section provides a detailed protocol for an in vitro kinase activity assay to evaluate the inhibitory effect of this compound on EGFR. This protocol can be adapted for other tyrosine kinases and for various detection methods, including radiometric and non-radiometric assays.
Materials and Reagents
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (stock solution in DMSO)
-
ATP (stock solution in water)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-³²P]ATP (for radiometric assay)
-
ADP-Glo™ Kinase Assay Kit (for non-radiometric assay)
-
96-well microplates
-
Phosphocellulose paper (for radiometric assay)
-
Scintillation counter (for radiometric assay)
-
Luminometer (for non-radiometric assay)
Experimental Workflow: In Vitro Kinase Assay
The following diagram outlines the general workflow for performing an in vitro kinase assay with this compound.
Caption: General workflow for an in vitro kinase assay.
Detailed Protocol: Non-Radiometric ADP-Glo™ Kinase Assay
This protocol is adapted for a non-radiometric format using the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO, and then dilute in Kinase Assay Buffer to the desired final concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare a solution of recombinant EGFR kinase and the poly(Glu, Tyr) substrate in Kinase Assay Buffer.
-
Prepare the ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the kinase.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 10 µL of the EGFR kinase/substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all experimental wells.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a valuable research tool for investigating EGFR-mediated signaling. The protocols and data presented in these application notes provide a comprehensive guide for its use in kinase activity assays. Researchers should be mindful of the compound's stability and potential for degradation into more potent inhibitors when designing and interpreting experiments. Careful adherence to the provided protocols will ensure reliable and reproducible results in the study of tyrosine kinase inhibition.
References
- 1. This compound (RG-50875), Competitive EGF receptor tyrosine kinase inhibitor (CAS 118409-58-8) | Abcam [abcam.com]
- 2. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The degree of inhibition of protein tyrosine kinase activity by tyrphostin 23 and 25 is related to their instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Tyrphostin A25 for Studying Neurite Outgrowth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin A25, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has emerged as a valuable tool in neuroscience research. While originally synthesized as potential anti-cancer agents, studies have revealed its significant neuroprotective properties. Specifically, Tyrphostin A25 acts as a potent antioxidant, safeguarding neuronal cells from oxidative stress-induced damage, a key factor implicated in neurodegenerative diseases and a critical regulator of neurite outgrowth.[1] These application notes provide a comprehensive overview of the use of Tyrphostin A25 in studying neurite outgrowth, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action
Tyrphostin A25 primarily functions as an antioxidant in neuronal cells. It effectively eliminates reactive oxygen species (ROS) that accumulate under conditions of oxidative stress, such as exposure to glutamate.[1] By mitigating oxidative damage, Tyrphostin A25 helps maintain the integrity of cellular components essential for neuronal function and development, including the cytoskeleton, which is fundamental for the dynamic processes of neurite extension and retraction. While some tyrphostins, like AG879, have been shown to inhibit nerve growth factor (NGF)-induced neurite outgrowth by directly targeting receptor tyrosine kinases, Tyrphostin A25's protective role appears to be independent of tyrosine kinase inhibition and is attributed to its antioxidant capacity.[1][2]
Data Presentation
The following table summarizes hypothetical quantitative data on the effect of Tyrphostin A25 on neurite outgrowth in PC12 cells under oxidative stress. This data is illustrative and serves as an example of how to present quantitative results from neurite outgrowth assays.
| Treatment Group | Concentration (µM) | Average Neurite Length (µm) | Percentage of Cells with Neurites (%) | Number of Primary Neurites per Cell |
| Control (NGF only) | - | 150 ± 12 | 65 ± 5 | 3.2 ± 0.4 |
| Oxidative Stress (NGF + H₂O₂) | - | 55 ± 8 | 20 ± 3 | 1.5 ± 0.3 |
| Tyrphostin A25 + Oxidative Stress | 10 | 125 ± 10 | 55 ± 4 | 2.8 ± 0.5 |
| Tyrphostin A25 + Oxidative Stress | 50 | 145 ± 11 | 62 ± 5 | 3.1 ± 0.4 |
| Tyrphostin A25 + Oxidative Stress | 100 | 148 ± 13 | 64 ± 6 | 3.3 ± 0.3 |
Experimental Protocols
Neurite Outgrowth Assay in PC12 Cells
This protocol describes a method to assess the neuroprotective effect of Tyrphostin A25 on neurite outgrowth in PC12 cells under oxidative stress conditions induced by hydrogen peroxide (H₂O₂).
Materials:
-
PC12 cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Nerve Growth Factor (NGF)
-
Tyrphostin A25 (stock solution in DMSO)
-
Hydrogen Peroxide (H₂O₂)
-
Poly-L-lysine
-
Phosphate Buffered Saline (PBS)
-
Formaldehyde or Paraformaldehyde (for fixing)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
96-well cell culture plates
-
Microscope with fluorescence imaging capabilities
-
Image analysis software (e.g., ImageJ with NeuronJ plugin)
Procedure:
-
Cell Culture and Plating:
-
Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Coat 96-well plates with poly-L-lysine (50 µg/mL in PBS) for at least 2 hours at 37°C, then wash three times with sterile water and allow to dry.
-
Seed PC12 cells at a density of 5 x 10³ cells per well and allow them to attach for 24 hours.
-
-
Differentiation and Treatment:
-
Replace the culture medium with a differentiation medium (DMEM with 1% HS, 0.5% FBS, and 50 ng/mL NGF) to induce neurite outgrowth.
-
After 48 hours of differentiation, introduce oxidative stress by adding a final concentration of 100 µM H₂O₂ to the designated wells.
-
Simultaneously, treat the cells with varying concentrations of Tyrphostin A25 (e.g., 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (NGF only).
-
-
Incubation:
-
Incubate the cells for an additional 48 hours to allow for neurite outgrowth in the presence of the treatments.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against a neuronal marker like β-III tubulin overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length, number of primary neurites, and the percentage of cells bearing neurites using image analysis software. A neurite is typically defined as a process that is at least twice the length of the cell body diameter.
-
Visualizations
Signaling Pathway of Tyrphostin A25 in Neuroprotection and Neurite Outgrowth
Caption: Antioxidant mechanism of Tyrphostin A25 in promoting a permissive environment for neurite outgrowth.
Experimental Workflow for Neurite Outgrowth Assay
Caption: Workflow for assessing Tyrphostin A25's effect on neurite outgrowth in PC12 cells.
References
Application Notes: Tyrphostin AG 825 as a Chemosensitizing Agent in HER2-Positive Cancers
Introduction
Tyrphostin AG 825 is a selective inhibitor of the HER2/neu (also known as ErbB2 or p185neu) receptor tyrosine kinase.[1][2] The HER2 receptor is a member of the epidermal growth factor receptor (EGFR) family and plays a critical role in cell proliferation, differentiation, and survival.[3] Overexpression of HER2 is a key driver in several cancers, notably breast and non-small cell lung cancer (NSCLC), and is often correlated with increased resistance to standard chemotherapy agents.[1][4] Tyrphostin AG 825 acts as an ATP-competitive inhibitor, blocking the kinase activity of HER2 and preventing its autophosphorylation, thereby inhibiting downstream signaling cascades.[2][3] These notes detail the application of Tyrphostin AG 825 in combination with conventional chemotherapy to enhance cytotoxic effects and overcome chemoresistance in HER2-overexpressing cancer cells.
Mechanism of Action: Inhibition of HER2 Signaling
The HER2 receptor, upon forming heterodimers with other ErbB family members, undergoes transphosphorylation at specific tyrosine residues within its intracellular domain.[3] This activation initiates downstream signaling through pathways such as the Ras/Raf/MAPK and PI3K/Akt cascades, which promote cell proliferation and survival.[3] Tyrphostin AG 825 selectively binds to the ATP-binding pocket of the HER2 kinase domain, preventing this crucial phosphorylation step.[2][3] This blockade abrogates the downstream signals, leading to cell growth inhibition and, in some cases, apoptosis.
Synergistic Effects with Chemotherapy Agents
Research has demonstrated that cancer cells with high levels of HER2/p185neu expression are often more resistant to conventional chemotherapeutic drugs like doxorubicin, etoposide, and cisplatin.[1][5] However, these same cells exhibit higher sensitivity to Tyrphostin AG 825. When combined, Tyrphostin AG 825 can significantly enhance the chemosensitivity of these high-HER2 cells to various anticancer agents.[1] This synergistic effect provides a strong rationale for combination therapy in clinical settings targeting HER2-positive tumors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ErbB Expression, Activation, and Inhibition with Lapatinib and Tyrphostin (AG825) in Human Vestibular Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Application Notes: Tyrphostin 25 for the Inhibition of EGF-Dependent Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epidermal Growth Factor (EGF) and its receptor (EGFR) play a crucial role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of the EGF signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3] Tyrphostin 25, also known as AG82 or RG-50875, is a potent and specific, cell-permeable inhibitor of EGFR tyrosine kinase.[4] By competitively binding to the ATP-binding site of the EGFR's intracellular kinase domain, this compound effectively blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling cascades, ultimately leading to the inhibition of EGF-dependent cell proliferation.[1][2]
These application notes provide a comprehensive overview of the use of this compound as a tool to study and inhibit EGF-dependent cell proliferation. Detailed protocols for cell-based assays and quantitative data on the efficacy of this compound are presented to guide researchers in their experimental design.
Mechanism of Action
The binding of EGF to its receptor induces receptor dimerization and activation of its intrinsic tyrosine kinase activity. This results in the autophosphorylation of several tyrosine residues in the C-terminal domain of the receptor.[2] These phosphorylated residues serve as docking sites for various adaptor proteins and enzymes, initiating downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K/AKT pathways.[1][2] These pathways converge on the nucleus to regulate the expression of genes involved in cell cycle progression and proliferation.[2]
This compound acts as a competitive inhibitor of the EGFR tyrosine kinase, preventing the initial autophosphorylation step.[1] This blockade effectively shuts down the downstream signaling cascades, leading to cell cycle arrest and inhibition of proliferation in cells that are dependent on EGF for their growth.[5]
Quantitative Data Summary
The inhibitory potency of this compound on EGF-dependent cell proliferation has been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the effectiveness of an inhibitor.
| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Reference |
| A431 | Epidermoid Carcinoma | 3 | Not Specified | [4] |
| Human Keratinocytes | Normal | Not specified, but effective | [3H]thymidine incorporation | [5] |
| FG Pancreatic Carcinoma | Pancreatic Cancer | 50 (for migration) | Not Specified | [4] |
Note: IC50 values can vary depending on the cell line, assay conditions, and incubation time. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are critical for obtaining reproducible results.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO at a concentration of 50 mg/mL.[6] To prepare a 10 mM stock solution, dissolve 2.02 mg of this compound (MW: 202.17 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. The solution should be clear and yellow-orange.[6]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[4] Avoid exposure to light.
Cell Proliferation Assay (MTT/XTT Assay)
This protocol describes a colorimetric assay to measure cell proliferation based on the metabolic activity of viable cells.
Materials:
-
EGF-dependent cell line (e.g., A431)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Recombinant human EGF
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Serum Starvation: The next day, gently aspirate the medium and wash the cells once with serum-free medium. Add 100 µL of serum-free medium to each well and incubate for 16-24 hours to synchronize the cells in a quiescent state.
-
Treatment:
-
Prepare a serial dilution of this compound in serum-free medium. It is recommended to test a range of concentrations (e.g., 0.1 µM to 100 µM) to generate a dose-response curve.
-
Prepare a solution of EGF in serum-free medium at a final concentration that is known to stimulate proliferation in your cell line (typically 10-50 ng/mL).
-
Aspirate the serum-free medium from the cells.
-
Add 100 µL of the prepared media to the respective wells:
-
Control: Serum-free medium only.
-
EGF Stimulation: Serum-free medium with EGF.
-
This compound Treatment: Serum-free medium with EGF and varying concentrations of this compound.
-
Vehicle Control: Serum-free medium with EGF and the highest concentration of DMSO used for this compound dilution.
-
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C. The optimal incubation time should be determined empirically for each cell line.
-
MTT/XTT Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For XTT assay: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well and incubate for 2-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450-500 nm for XTT with a reference wavelength >650 nm).[2]
-
Data Analysis: Subtract the background absorbance (medium only). Calculate the percentage of cell proliferation inhibition relative to the EGF-stimulated control. Plot the percentage of inhibition against the log of this compound concentration to determine the IC50 value.
Western Blot Analysis of EGFR Phosphorylation
This protocol allows for the direct assessment of this compound's inhibitory effect on EGFR autophosphorylation.
Materials:
-
EGF-dependent cell line
-
Complete and serum-free cell culture medium
-
Recombinant human EGF
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 16-24 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, stimulate the cells with EGF (e.g., 50-100 ng/mL) for 10-15 minutes at 37°C.
-
Cell Lysis: Immediately place the plates on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples. Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total EGFR and a loading control.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Calculate the ratio of phosphorylated EGFR to total EGFR to determine the extent of inhibition.
Visualizations
Caption: EGF signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound's effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Stock Solution [mmbio.byu.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The inhibition of EGF-dependent proliferation of keratinocytes by tyrphostin tyrosine kinase blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
Troubleshooting & Optimization
Tyrphostin 25 Technical Support Center: Troubleshooting Instability and Degradation
Welcome to the technical support center for Tyrphostin 25 (also known as AG 82). This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the instability and degradation of this compound during experimental use.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound solution appears discolored. Is it still usable?
A freshly prepared solution of this compound in DMSO should be a clear, yellow-orange solution. Any significant color change, such as turning brown or the appearance of precipitates, may indicate degradation. It is generally recommended to use freshly prepared solutions. If you observe a color change, it is advisable to prepare a fresh stock.
Q2: I am seeing variable or unexpected results in my experiments with this compound. Could this be related to its stability?
Yes, inconsistent results can be a direct consequence of this compound degradation. Research has shown that this compound and related compounds are unstable in solution.[1] Critically, some degradation products of tyrphostins have been found to be even more potent inhibitors of protein tyrosine kinases than the parent compound.[1] This can lead to a time-dependent increase in the inhibitory effect of your solution, causing variability in your experimental outcomes.
Q3: How should I store this compound to minimize degradation?
Proper storage is crucial for maintaining the integrity of this compound. The following table summarizes the recommended storage conditions based on supplier information.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month |
Data compiled from multiple sources.
To prevent inactivation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q4: What solvents are recommended for dissolving this compound, and are there any stability concerns?
This compound is soluble in DMSO and ethanol.[2] While DMSO is a common solvent, it is important to note that the presence of water can accelerate the hydrolysis of tyrphostins. Therefore, using anhydrous DMSO and storing solutions under dry conditions is recommended.
Q5: What are the likely degradation pathways for this compound?
Based on studies of this compound and related compounds, the primary degradation pathways are likely to be:
-
Hydrolysis: The presence of water can lead to the cleavage of the molecule. For a similar compound, Tyrphostin A9, hydrolysis results in the formation of malononitrile and 3,5-di-tert-butyl-4-hydroxybenzaldehyde. A similar pathway can be anticipated for this compound.
-
Photodegradation: Exposure to light can cause degradation. Studies on other tyrphostins have shown that this can lead to photoisomerization (conversion to the E-isomer) in solution.[3]
-
Oxidation: The trihydroxyphenyl group of this compound may be susceptible to oxidation, leading to the formation of various oxidized products.
Q6: I suspect my this compound has degraded. How can I confirm this?
You can use analytical techniques to assess the purity and identify potential degradation products. High-Performance Liquid Chromatography (HPLC) is a suitable method to check for the appearance of new peaks that would indicate degradation products. For structural elucidation of these products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be required.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution, for example, 10 mM, by dissolving the appropriate amount of this compound powder in anhydrous DMSO. Gentle warming and vortexing may be required to ensure complete dissolution.
-
Once fully dissolved, immediately aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).
-
Protocol 2: Assessment of this compound Stability by HPLC
-
Objective: To monitor the stability of a this compound solution over time under specific storage conditions.
-
Materials:
-
This compound stock solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Appropriate mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid)
-
-
Procedure:
-
Prepare a working solution of this compound in the desired experimental buffer or medium from your stock solution.
-
Immediately after preparation (t=0), inject an aliquot of the working solution into the HPLC system and record the chromatogram. The peak corresponding to this compound should be identified.
-
Store the working solution under the conditions you wish to test (e.g., 4°C, room temperature, 37°C, protected from light or exposed to light).
-
At various time points (e.g., 1, 4, 8, 24 hours), inject an aliquot of the stored solution into the HPLC system.
-
Analyze the chromatograms by comparing the peak area of the this compound peak at different time points to the initial peak area. The appearance of new peaks will indicate the formation of degradation products.
-
Calculate the percentage of remaining this compound at each time point to determine the degradation rate.
-
Visualizations
Caption: EGFR signaling and its inhibition by this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. The degree of inhibition of protein tyrosine kinase activity by tyrphostin 23 and 25 is related to their instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (RG-50875), Competitive EGF receptor tyrosine kinase inhibitor (CAS 118409-58-8) | Abcam [abcam.com]
- 3. Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity [pubmed.ncbi.nlm.nih.gov]
Tyrphostin 25 off-target effects in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tyrphostin 25 (also known as AG 82) in cell-based assays. This guide focuses on addressing potential off-target effects and other common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is primarily known as a competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Q2: What are the known off-target effects of this compound?
A2: In addition to EGFR, this compound has been reported to exert several off-target effects. These include acting as an agonist for the G-protein coupled receptor 35 (GPR35), inhibiting Platelet-Derived Growth Factor (PDGF) and insulin receptor tyrosine kinases, and modulating the activity of small conductance Ca2+-activated K+ (SK) channels.
Q3: Why am I observing a delayed or stronger than expected inhibition in my assay?
A3: this compound has been shown to be unstable in solution, degrading into products that can be significantly more inhibitory to protein tyrosine kinases than the parent compound.[1] This can lead to a time-dependent increase in inhibition that may not be immediately apparent.
Q4: How should I prepare and store this compound solutions?
A4: Due to its instability, it is recommended to prepare fresh solutions of this compound from a powder stock for each experiment. If a stock solution in a solvent like DMSO must be made, it should be stored in small aliquots at -20°C or -80°C and protected from light to minimize degradation. Avoid repeated freeze-thaw cycles.
Q5: At what concentration should I use this compound to ensure target specificity?
A5: It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. To minimize off-target effects, it is advisable to use the lowest effective concentration that elicits the desired inhibition of EGFR signaling. Comparing your results with a more selective EGFR inhibitor can also help to dissect on- and off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Prepare fresh solutions for each experiment. If using a stock, use a fresh aliquot for each experiment and avoid using stocks that have been stored for an extended period or subjected to multiple freeze-thaw cycles. |
| Formation of More Potent Inhibitors | Be aware that degradation products can be more potent.[1] Consider time-course experiments to assess if the inhibitory effect increases over the duration of your assay. |
| Variability in Cell Culture | Ensure consistent cell passage number, confluency, and serum concentration, as these can all affect receptor expression and signaling pathways. |
| Solvent Effects | Include a vehicle control (e.g., DMSO) at the same concentration used for your this compound treatment to account for any solvent-induced effects on the cells. |
Issue 2: Unexpected Cellular Phenotypes Unrelated to EGFR Inhibition
| Possible Cause | Troubleshooting Step |
| GPR35 Agonism | This compound is a known agonist of GPR35.[2] If your cells express this receptor, the observed phenotype may be due to GPR35 signaling. Use siRNA/shRNA to knockdown GPR35 or use a specific GPR35 antagonist to confirm. |
| Inhibition of PDGF or Insulin Receptors | This compound can inhibit PDGF and insulin receptor tyrosine kinases.[2] If these receptors are active in your cell model, consider using more selective inhibitors for these kinases as controls to dissect the observed effects. |
| Modulation of SK Channels | The observed phenotype could be due to the modulation of small conductance Ca2+-activated K+ (SK) channels. This can be investigated using electrophysiology techniques or by using specific SK channel blockers or activators as controls. |
| General Cytotoxicity | At higher concentrations, this compound may induce cytotoxicity. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects are not due to cell death. |
Quantitative Data Summary
The following table summarizes the known quantitative data for the on-target and off-target activities of this compound.
| Target | Effect | IC50 / EC50 | Cell Line / System |
| EGFR | Inhibition | 3 µM | A431 cells |
| GPR35 | Agonism | 5.3 µM | Not specified |
| PDGF Receptor Tyrosine Kinase | Inhibition | Not consistently reported | - |
| Insulin Receptor Tyrosine Kinase | Inhibition | Not consistently reported | - |
Note: While this compound is known to inhibit PDGF and insulin receptor tyrosine kinases, specific IC50 values are not consistently reported in the literature.
Experimental Protocols
Protocol 1: General Workflow for Identifying Off-Target Kinase Effects
This protocol outlines a general approach to screen for and confirm off-target kinase inhibition by a small molecule like this compound.
References
- 1. The degree of inhibition of protein tyrosine kinase activity by tyrphostin 23 and 25 is related to their instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific inhibition of insulin-like growth factor-1 and insulin receptor tyrosine kinase activity and biological function by tyrphostins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tyrphostin Cytotoxicity at High Concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tyrphostins, specifically addressing cytotoxicity observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What are Tyrphostins and their primary mechanism of action?
Tyrphostins are a class of synthetic compounds that function as protein tyrosine kinase inhibitors.[1][2] One of the most extensively studied tyrphostins is AG1478, a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, with an IC50 of 3 nM in cell-free assays.[3][4] Its primary mechanism of action at low concentrations is to compete with ATP for its binding site on the EGFR kinase domain, thereby inhibiting EGFR autophosphorylation and downstream signaling pathways involved in cell proliferation and survival.[5][6] Another related compound, Tyrphostin 25 (also known as AG82), is also a specific inhibitor of EGFR tyrosine kinase with an IC50 of 3 µM in A431 cells.[7]
Q2: At what concentrations do Tyrphostins typically exhibit cytotoxic effects?
The cytotoxic effects of Tyrphostins are dose-dependent and vary significantly depending on the cell line. For instance, Tyrphostin AG1478 has been shown to induce apoptosis and inhibit growth in various cancer cell lines at concentrations ranging from the nanomolar to the micromolar scale. In some colorectal tumor cells, AG1478 caused cell loss at concentrations lower than those needed to inhibit DNA synthesis.[8] For human glioma cells, the IC50 for growth inhibition was 34.6 µM for cells with endogenous wild-type EGFR, but significantly lower at 8.7 µM for cells expressing a truncated EGFR.[4] In human breast cancer cells, significant inhibition of cell proliferation was observed in a dose-dependent manner.[9] A high dose of 100 µM was used as a positive control to induce apoptosis in HEK 293 cells.[3]
Q3: What are the cellular signs of cytotoxicity at high Tyrphostin concentrations?
At high concentrations, Tyrphostins can induce several cellular changes indicative of cytotoxicity, including:
-
Induction of Apoptosis: A significant increase in the number of apoptotic cells is a common finding.[5][8] This can be observed through morphological changes and can be quantified using assays like Annexin V staining.
-
Inhibition of Cell Proliferation: A dose-dependent decrease in cell viability and proliferation is a hallmark of Tyrphostin activity.[5][9]
-
Cell Cycle Arrest: Tyrphostins can cause cells to arrest in the G1 phase of the cell cycle.[5][6]
-
Morphological Alterations: Treated cells may exhibit changes in morphology, such as cell shrinkage and detachment from the culture plate.[10]
Q4: What is the mechanism of Tyrphostin-induced cytotoxicity at high concentrations?
At high concentrations, the cytotoxic effects of Tyrphostins like AG1478 are primarily mediated through the induction of apoptosis.[5][8][9] This is achieved through several mechanisms:
-
Inhibition of Pro-Survival Signaling: By blocking EGFR, AG1478 inhibits downstream pro-survival pathways such as the Akt and ERK pathways.[6][9]
-
Modulation of Apoptotic Proteins: AG1478 has been shown to up-regulate the pro-apoptotic protein Bak and down-regulate the anti-apoptotic protein Bcl-2.[8] It can also up-regulate BIM and down-regulate BCL-XL and MCL1.[11]
-
Induction of Oxidative Stress: In some contexts, AG1478 can enhance oxidative stress, contributing to apoptosis.[12]
-
Inhibition of Telomerase Activity: AG1478 can suppress telomerase activity, which is crucial for the immortal phenotype of cancer cells.[9][13]
Q5: Are there known off-target effects of Tyrphostins at high concentrations?
Yes, at higher concentrations, Tyrphostins may exhibit off-target effects. While AG1478 is highly selective for EGFR, it has been shown to have effects that are independent of EGFR inhibition. For example, some cytotoxic effects of AG1478 were retained in cells where EGFR was knocked down.[11] It has also been reported to cause fragmentation of the Golgi apparatus independently of EGFR.[10] Furthermore, some studies suggest that the effects of AG1478 on axon growth are due to off-target effects leading to the release of neurotrophins, rather than direct EGFR inhibition.[14] It is important to consider that while Tyrphostin AG1296 is an inhibitor of PDGFR, it shows no activity towards EGFR.[15]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell death observed even at low, supposedly non-toxic, concentrations. | Cell line is highly sensitive to EGFR inhibition. | Perform a dose-response curve starting from very low concentrations (e.g., picomolar range) to determine the precise IC50 for your specific cell line. |
| Compound instability or degradation. | Prepare fresh stock solutions of the Tyrphostin. Tyrphostin AG 1478, once in solution, should be used within 3 months to prevent loss of potency.[16] Aliquot to avoid multiple freeze-thaw cycles.[16] | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells. Run a solvent-only control. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Standardize cell seeding density, passage number, and growth phase. Ensure consistent incubation times and conditions. |
| Inaccurate drug concentration. | Calibrate pipettes and ensure accurate serial dilutions. Prepare fresh dilutions for each experiment. | |
| No significant cytotoxic effect observed even at high concentrations. | Cell line is resistant to EGFR inhibition. | Confirm EGFR expression and activity in your cell line. Some cell lines may have low EGFR expression or mutations that confer resistance. Consider using a different inhibitor or a combination therapy approach. |
| Presence of growth factors in the serum. | High concentrations of growth factors in the fetal bovine serum (FBS) can compete with the inhibitor. Consider reducing the serum concentration or using a serum-free medium for the experiment. | |
| Drug precipitation. | Visually inspect the culture medium for any signs of drug precipitation, especially at high concentrations. If precipitation occurs, try dissolving the compound in a different solvent or using a lower concentration. |
Quantitative Data Summary
Table 1: IC50 Values of Tyrphostins in Various Cell Lines
| Tyrphostin | Cell Line | Assay | IC50 | Reference |
| AG1478 | A-431 | EGFR Kinase Inhibition | 0.31 nM | [3] |
| U87MG.ΔEGFR (glioma) | Growth Inhibition | 8.7 µM | [4] | |
| U87MG (glioma) | Growth Inhibition | 34.6 µM | [4] | |
| U87MG.wtEGFR (glioma) | Growth Inhibition | 48.4 µM | [4] | |
| U251-MG (glioblastoma) | Cell Viability (48h) | 35 µM | [10] | |
| Keratinocytes | Growth Inhibition | ~10 nM | [17] | |
| AG82 (this compound) | A431 | EGFR Tyrosine Kinase | 3 µM | [7] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells of interest
-
Tyrphostin compound
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of the Tyrphostin compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the Tyrphostin. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Tyrphostin compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of Tyrphostin for the specified time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Tyrphostin AG1478.
Caption: Experimental workflow for assessing Tyrphostin cytotoxicity.
Caption: Simplified pathway of apoptosis induction by high-concentration Tyrphostin.
References
- 1. Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The tyrosine kinase inhibitor tyrphostin blocks the cellular actions of nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 6. The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of epidermal-growth-factor-receptor-dependent signalling by tyrphostins A25 and AG1478 blocks growth and induces apoptosis in colorectal tumor cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing the impact of CD73 inhibition on overcoming anti-EGFR resistance in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The tyrphostin AG1478 inhibits proliferation and induces death of liver tumor cells through EGF receptor-dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The tyrphostin AG1478 augments oridonin-induced A431 cell apoptosis by blockage of JNK MAPK and enhancement of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Off-target effects of epidermal growth factor receptor antagonists mediate retinal ganglion cell disinhibited axon growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Tyrphostin 25 & EGFR Phosphorylation
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with Tyrphostin 25 failing to inhibit Epidermal Growth Factor Receptor (EGFR) phosphorylation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not inhibiting EGFR phosphorylation in my experiment?
Failure to observe inhibition can stem from several factors, broadly categorized into issues with the reagent itself, the experimental protocol, assay limitations, or underlying biological complexities. The most common issues include suboptimal inhibitor concentration, insufficient incubation time, poor compound stability, or problems with the detection assay (e.g., Western blot).
A systematic approach, starting with verifying the reagent and protocol before investigating more complex biological reasons, is recommended. The troubleshooting workflow diagram below can guide this process.
Q2: How can I ensure my this compound reagent is active and correctly prepared?
Reagent integrity is critical. This compound's efficacy can be compromised by improper storage and handling.
-
Solubility: this compound is soluble in DMSO (up to 50 mg/ml) and ethanol.[1] Ensure it is fully dissolved to achieve the desired concentration.
-
Stability: this compound and related compounds can be unstable in solution.[2] Stock solutions in DMSO should be stable for months when stored frozen.[1] However, the presence of water can accelerate hydrolysis.[1] It has been reported that some tyrphostins are unstable and can form degradation products that are paradoxically more inhibitory, which can complicate the interpretation of results.[2]
-
Storage: Store the solid compound and DMSO stock solutions at -20°C or below, protected from light and moisture.[3] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
| Parameter | Specification | Source |
| Purity | >99% | |
| Molecular Weight | 202.17 Da | |
| Solubility | DMSO (50 mg/ml), Ethanol | [1] |
| Storage | Store at -20°C, desiccated, protected from light. | [3] |
| Stability in DMSO | Stable for months when frozen. Avoid water. | [1] |
Q3: Am I using the correct concentration and incubation time for this compound?
The effective concentration and required incubation time can be highly dependent on the cell line and experimental conditions.
-
Concentration (IC50): this compound is a competitive inhibitor of the EGFR tyrosine kinase with a reported IC50 of approximately 3 µM in A431 cells.[4] However, due to competition with high intracellular ATP concentrations, higher concentrations may be required in whole-cell assays compared to in vitro kinase assays.[5]
-
Incubation Time: Optimal inhibition may require long-term exposure. Studies have reported incubation times of 12-16 hours to effectively prevent EGFR autophosphorylation and downstream effects.[4][6] This prolonged time may be necessary due to the compound's instability and slow action.[6]
For context, it is useful to compare this compound with other, more potent EGFR inhibitors.
| Inhibitor | Target | IC50 | Notes |
| This compound (AG82) | EGFR Tyrosine Kinase | ~3 µM | Also affects PDGF and insulin receptor kinases.[4] |
| Tyrphostin AG1478 | EGFR Tyrosine Kinase | ~3 nM | Highly selective for EGFR over other kinases like ErbB2.[3][7] |
Q4: Could my cell line or culture conditions be affecting the inhibitor's efficacy?
Yes, cellular context is crucial for the activity of any inhibitor.
-
Cell Permeability: this compound is described as cell-permeable. However, differences in membrane composition between cell lines could theoretically affect uptake.
-
EGFR Expression Levels: Cell lines with extremely high overexpression of EGFR (like A431) may require higher concentrations of the inhibitor to achieve a complete blockade of phosphorylation.
-
Constitutively Active Mutants: Some cancer cell lines harbor EGFR mutations that cause constitutive activation, independent of ligand binding.[8] While this compound should still inhibit the kinase domain, the dynamics of inhibition may differ from ligand-stimulated wild-type EGFR.
-
Alternative Signaling: Cells can activate parallel or downstream signaling pathways to compensate for EGFR blockade, which might mask the effect of the inhibitor depending on the final readout.[5] For example, if cell proliferation is the endpoint, pathways independent of EGFR may still be active.
Q5: What if this compound has known off-target effects that could complicate my results?
This compound is not entirely specific to EGFR. It has been shown to affect other tyrosine kinases, such as those for platelet-derived growth factor (PDGF) and insulin receptors. It is also known to be an agonist for GPR35, a G protein-coupled receptor.[4] These off-target activities could produce confounding effects depending on the biological system and the endpoints being measured. If high specificity is required, a more selective inhibitor like Tyrphostin AG1478 may be a better choice.[3][7]
Troubleshooting Workflows & Diagrams
EGFR Signaling Pathway
The diagram below illustrates the canonical EGFR signaling cascade. EGF binding induces receptor dimerization and autophosphorylation of tyrosine residues, creating docking sites for adaptor proteins that activate downstream pathways like MAPK and PI3K/AKT, which drive cell proliferation and survival.[9]
Caption: Canonical EGFR signaling pathway upon ligand binding.
Mechanism of this compound Inhibition
This compound acts as a competitive inhibitor at the ATP-binding site within the EGFR's intracellular kinase domain. By occupying this site, it prevents ATP from binding, thereby blocking the autophosphorylation necessary for receptor activation and downstream signaling.[10]
Caption: Competitive inhibition of EGFR by this compound.
Troubleshooting Workflow
Follow this flowchart to diagnose why EGFR phosphorylation is not being inhibited in your experiment.
Caption: Step-by-step troubleshooting workflow.
Experimental Protocols
Protocol: Western Blot for Phospho-EGFR (p-EGFR) Detection
This protocol provides a general framework for assessing EGFR phosphorylation status in response to EGF stimulation and this compound treatment. Optimization for specific cell lines and antibodies is recommended.
-
Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Serum-starve cells for 12-24 hours in a serum-free medium to reduce basal receptor kinase activity.
-
Pre-incubate cells with the desired concentration of this compound (or vehicle control, e.g., DMSO) for the chosen duration (e.g., 2, 8, or 16 hours).
-
Stimulate cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C. Include a non-stimulated control.
-
-
Cell Lysis:
-
Immediately place the culture dish on ice and aspirate the medium.
-
Wash cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (clarified lysate) to a new tube.
-
Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel (e.g., 8% polyacrylamide). EGFR is a large protein (~170 kDa), so ensure appropriate gel percentage and run time.
-
Transfer proteins to a PVDF or nitrocellulose membrane. Verify transfer efficiency with Ponceau S staining.
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)). Note: Use BSA for blocking when detecting phosphoproteins to avoid non-specific binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or film.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, the same membrane can be stripped of antibodies and re-probed for total EGFR and/or a loading control like GAPDH or β-actin. Follow a validated stripping protocol.
-
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. The degree of inhibition of protein tyrosine kinase activity by tyrphostin 23 and 25 is related to their instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 6. Tyrphostins inhibit epidermal growth factor (EGF)-receptor tyrosine kinase activity in living cells and EGF-stimulated cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
- 9. star.mit.edu [star.mit.edu]
- 10. biolchem.huji.ac.il [biolchem.huji.ac.il]
Technical Support Center: Tyrphostin 25 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with Tyrphostin 25 (also known as AG82) treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with an IC50 of approximately 3 µM in A431 cells.[1] It functions by binding to the substrate-binding site of the protein tyrosine kinase (PTK) domain, thereby inhibiting EGFR autophosphorylation and downstream signaling pathways like MAPK and PI3K/AKT that are crucial for cell proliferation, migration, and survival.[2]
Q2: What are the known off-target effects of this compound?
Beyond its inhibitory effects on EGFR, this compound has been identified as an agonist for the G protein-coupled receptor 35 (GPR35), with an EC50 of 5.3 µM.[1] Additionally, it has been shown to inhibit guanylyl and adenylyl cyclases.[3] Some studies also suggest it can have antioxidant properties and affect mitochondrial function.[4]
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO (up to 50 mg/ml).[5] Stock solutions in DMSO should be stored frozen. It is important to note that the presence of water can accelerate the hydrolysis of tyrphostins, and some tyrphostins have been shown to be unstable in solution, potentially forming more potent inhibitory compounds over time.[5][6] Therefore, it is recommended to prepare fresh dilutions from a frozen stock for each experiment.
Troubleshooting Guide
Issue 1: Unexpected Pro-survival or Protective Effects Observed
Question: I am using this compound to inhibit cell growth, but I'm observing a protective or even pro-survival effect in my neuronal cell line, especially under conditions of oxidative stress. Why is this happening?
Answer: This is a documented paradoxical effect of some tyrphostins, including Tyrphostin A25. Instead of inducing cell death, it can protect neuronal cells from oxidative stress through several mechanisms that are independent of its EGFR inhibitory activity.[4]
Possible Explanations and Troubleshooting Steps:
-
Antioxidant Activity: this compound possesses a phenolic structure similar to antioxidants and can directly scavenge reactive oxygen species (ROS).[4]
-
Recommendation: Measure ROS levels in your cells with and without this compound treatment using a fluorescent probe like 2',7'-dichlorofluorescein diacetate (DCFH-DA). You may observe a decrease in ROS, confirming its antioxidant effect.
-
-
Mitochondrial Uncoupling: Some tyrphostins can act as mitochondrial uncouplers, which collapses the mitochondrial membrane potential and reduces the generation of ROS from mitochondria.[4]
-
Recommendation: Assess the mitochondrial membrane potential using a cationic dye such as JC-1 or TMRE. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRE fluorescence would indicate mitochondrial depolarization.
-
-
Increased Glutathione Levels: A third mechanism of protection is the potential for some tyrphostins to increase the basal levels of cellular glutathione, a key antioxidant.[4]
-
Recommendation: Measure intracellular glutathione levels using a commercially available kit. An increase in glutathione in this compound-treated cells would support this mechanism.
-
Issue 2: Inhibition of Autophagy or Endocytosis Instead of Apoptosis
Question: I expected this compound to induce apoptosis in my cancer cell line, but instead, I am seeing an accumulation of vesicles and what appears to be a blockage in autophagy or endocytosis. Is this a known effect?
Answer: Yes, this compound has been shown to inhibit autophagy and multiple steps in asialoglycoprotein endocytosis in isolated rat hepatocytes.[2][7] This effect can be independent of its EGFR inhibition and may lead to cellular responses other than apoptosis.
Possible Explanations and Troubleshooting Steps:
-
Inhibition of Autophagic Sequestration: this compound can reduce the sequestration of cellular components into autophagosomes.[2][7]
-
Recommendation: Monitor autophagic flux by measuring the levels of LC3-II by Western blot in the presence and absence of a lysosomal inhibitor like bafilomycin A1 or chloroquine. An accumulation of LC3-II in the presence of the inhibitor that is blunted by this compound would suggest an inhibition of autophagosome formation.
-
-
Blockage of Endosome-Lysosome Fusion: this compound has been reported to inhibit endocytosis at a late step, causing the accumulation of cargo in dense, multivesicular endosomes that do not fuse with lysosomes.[2][7]
-
Recommendation: Use electron microscopy to visualize the ultrastructure of the vesicles accumulating in your cells. The presence of multivesicular bodies that are not fused with lysosomes would be consistent with this effect.
-
Issue 3: Variable IC50 Values and Lack of Correlation with EGFR Expression
Question: I am getting inconsistent IC50 values for this compound across different cell lines, and the sensitivity doesn't seem to correlate with the level of EGFR expression. What could be the reason?
Answer: The sensitivity of a cell line to this compound is not solely dependent on EGFR expression levels. Several factors, including off-target effects and the specific genetic background of the cells, can influence its potency.
Possible Explanations and Troubleshooting Steps:
-
Off-Target Effects: As mentioned, this compound is also a GPR35 agonist and can inhibit other enzymes.[1][3] The expression and importance of these off-targets can vary significantly between cell lines, leading to different phenotypic outcomes and IC50 values.
-
Recommendation: Investigate the expression of GPR35 in your panel of cell lines. A correlation between GPR35 expression and sensitivity to this compound might suggest an alternative mechanism of action in certain contexts.
-
-
Drug Instability: Tyrphostins can be unstable in aqueous solutions, and their degradation products may be more or less potent than the parent compound.[6] This can lead to variability in experimental results.
-
Recommendation: Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Minimize the time the compound spends in aqueous culture medium before being added to the cells.
-
-
Cell Line-Specific Signaling Pathways: The reliance of a particular cell line on signaling pathways other than the canonical EGFR pathway for its proliferation and survival will affect its sensitivity to an EGFR inhibitor.
-
Recommendation: Characterize the key signaling pathways that are active in your cell lines. Cell lines with activating mutations downstream of EGFR (e.g., in KRAS or BRAF) may be inherently resistant to this compound's effects on EGFR.
-
Data Presentation
Table 1: IC50 Values of this compound and Related Tyrphostins in Various Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (AG82) | A431 | Epidermoid Carcinoma | 3 | [1] |
| This compound (AG82) | H-345 | Small Cell Lung Cancer | 7 | [8] |
| This compound (AG82) | H-69 | Small Cell Lung Cancer | 7 | [8] |
| Tyrphostin A9 | HCT-116 (p53-wt) | Colorectal Carcinoma | Not specified, but effective at low doses | [6] |
| Tyrphostin AG555 | RT4 | Transitional Cell Carcinoma | 3-16 | [5] |
| Tyrphostin AG555 | J82 | Transitional Cell Carcinoma | 3-16 | [5] |
| Tyrphostin AG555 | T24 | Transitional Cell Carcinoma | 3-16 | [5] |
| Tyrphostin AG555 | A-198 | Renal Cell Carcinoma | 3-16 | [5] |
| Tyrphostin AG555 | Caki-1 | Renal Cell Carcinoma | 3-16 | [5] |
| Tyrphostin AG555 | Caki-2 | Renal Cell Carcinoma | 3-16 | [5] |
| Tyrphostin RG14620 | RT4 | Transitional Cell Carcinoma | 3-16 | [5] |
| Tyrphostin RG14620 | J82 | Transitional Cell Carcinoma | 3-16 | [5] |
| Tyrphostin RG14620 | T24 | Transitional Cell Carcinoma | 3-16 | [5] |
| Tyrphostin RG14620 | A-198 | Renal Cell Carcinoma | 3-16 | [5] |
| Tyrphostin RG14620 | Caki-1 | Renal Cell Carcinoma | 3-16 | [5] |
| Tyrphostin RG14620 | Caki-2 | Renal Cell Carcinoma | 3-16 | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Include a vehicle control (DMSO only).
-
Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-EGFR
This protocol is to assess the inhibitory effect of this compound on EGFR phosphorylation.
Materials:
-
Cells of interest
-
Serum-free culture medium
-
EGF (Epidermal Growth Factor)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total EGFR, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe for total EGFR and a loading control like β-actin.
Mandatory Visualization
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Agonistic effect of this compound on the GPR35 signaling pathway.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative effects of tyrosine kinase inhibitors (tyrphostins) on human bladder and renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The degree of inhibition of protein tyrosine kinase activity by tyrphostin 23 and 25 is related to their instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Tyrphostin 25 & Cell Viability Assays
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues when using Tyrphostin 25 in conjunction with common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: My cell viability, as measured by the MTT assay, unexpectedly increases after treatment with this compound, even at high concentrations. Is this a real effect?
A1: Not necessarily. While this compound is a tyrosine kinase inhibitor and is expected to decrease cell proliferation and viability, an apparent increase in the signal from an MTT assay can be an artifact. This is often due to the chemical properties of the compound interfering with the assay chemistry itself.
Q2: How can this compound interfere with the MTT assay?
A2: this compound possesses antioxidant properties.[1] Compounds with reducing potential can directly reduce the yellow tetrazolium salt (MTT) to its purple formazan product in a cell-free environment. This chemical reduction is independent of cellular metabolic activity, leading to a false-positive signal that can mask the actual cytotoxic effects of the compound.[2][3]
Q3: What is the proposed mechanism of this interference?
A3: The MTT assay relies on the enzymatic reduction of MTT by mitochondrial dehydrogenases in metabolically active cells.[4][5] this compound, due to its chemical structure which includes hydroxyl groups on a benzene ring, can act as a reducing agent.[1] This allows it to donate electrons and directly convert MTT to formazan, bypassing the need for cellular enzymes. This leads to an overestimation of cell viability.
Troubleshooting Guide
If you suspect that this compound is interfering with your viability assay, follow these troubleshooting steps:
Step 1: Perform a Cell-Free Control Experiment
This is the most critical step to confirm direct compound interference.
Objective: To determine if this compound can reduce the viability assay reagent in the absence of cells.
Experimental Protocol: Cell-Free MTT Assay
-
Prepare Reagents:
-
This compound stock solution.
-
MTT solution (typically 5 mg/mL in PBS).[4]
-
Cell culture medium (the same used in your experiments).
-
Solubilization solution (e.g., DMSO, acidified isopropanol).
-
-
Set up a 96-well Plate:
-
Test Wells: Add cell culture medium and serial dilutions of this compound at the same final concentrations used in your cell-based experiments.
-
Positive Control (Maximum Signal): Include wells with a known reducing agent (e.g., ascorbic acid) to confirm the assay is working.
-
Negative Control (Background): Include wells with cell culture medium only.
-
-
Add MTT Reagent: Add MTT solution to all wells at the same final concentration used in your cellular assay.
-
Incubate: Incubate the plate for the same duration as your standard protocol (e.g., 2-4 hours) at 37°C.
-
Observe and Solubilize: Check for the formation of purple formazan precipitate. Add the solubilization solution to all wells and mix thoroughly.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (typically 570 nm).
Data Interpretation:
| Observation | Interpretation |
| High absorbance in wells with this compound (significantly above the negative control) | This compound is directly reducing the MTT reagent, causing interference. |
| Absorbance in this compound wells is similar to the negative control | Direct chemical interference is unlikely to be the primary issue. |
Step 2: Choose an Alternative Viability Assay
If interference is confirmed, switching to an assay with a different detection principle is recommended.
Recommended Alternatives:
-
Trypan Blue Exclusion Assay: A simple, microscopy-based method that distinguishes viable from non-viable cells based on membrane integrity. It is not dependent on metabolic activity.[6]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP present, which is a key indicator of metabolically active cells. The detection method is less prone to interference from colored or reducing compounds.
-
Sulforhodamine B (SRB) Assay: This colorimetric assay measures total protein content and is independent of cellular metabolism, making it a good alternative for compounds that interfere with metabolic assays.
-
Crystal Violet Assay: This is another method that stains the DNA of adherent cells, providing an endpoint measurement of cell number that is independent of metabolic activity.
Step 3: Data Normalization and Interpretation
When using any assay, it is crucial to include proper controls. Always subtract the background absorbance/luminescence from your test wells. If you must use a tetrazolium-based assay, be aware of the potential for overestimation of viability and consider validating your results with an orthogonal method.
Visual Guides
Signaling and Assay Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols | PLOS One [journals.plos.org]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Tyrphostin 25 hydrolysis in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Tyrphostin 25, with a specific focus on its hydrolysis in aqueous solutions. Understanding the stability of this compound is critical for interpreting experimental results and ensuring the reliability of your research.
I. Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected inhibitory activity in cell-based assays. | This compound has degraded in your aqueous stock solution or culture medium. | Prepare fresh stock solutions of this compound in anhydrous DMSO.[1] For experiments, dilute the stock solution into your aqueous buffer or medium immediately before use. Minimize the time the compound spends in aqueous solution. Consider performing a time-course experiment to assess the stability of this compound under your specific experimental conditions. |
| Observed inhibitory effect increases over time. | Degradation products of this compound may be more potent inhibitors of the target kinase than the parent compound.[2][3][4] | This is a known characteristic of some tyrphostins.[2][3][4] Interpret results with caution. It is crucial to characterize the time-dependency of the inhibitory effect. Consider identifying and quantifying the major degradation products to understand their contribution to the overall activity. |
| Precipitate forms when adding this compound stock to aqueous buffer. | The concentration of this compound exceeds its aqueous solubility. | Determine the aqueous solubility of this compound under your experimental conditions (pH, buffer composition, temperature). Prepare dilutions that remain below the solubility limit. The use of a small percentage of a co-solvent (e.g., ethanol) might improve solubility, but its effect on the biological system must be validated. |
| Difficulty in reproducing results between experiments. | Variability in the preparation and storage of this compound solutions, leading to different degrees of degradation. | Standardize your protocol for solution preparation. Always use fresh, high-quality anhydrous DMSO for stock solutions. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect solutions from light. |
II. Frequently Asked Questions (FAQs)
1. How stable is this compound in aqueous solutions?
This compound is known to be unstable in aqueous solutions.[2][3][4] The presence of water can lead to its hydrolysis, and this degradation can be influenced by factors such as pH, temperature, and buffer composition. For optimal results, it is strongly recommended to prepare fresh dilutions in aqueous buffers immediately before your experiment.
2. What are the expected degradation products of this compound hydrolysis?
Based on studies of structurally related tyrphostins, the primary hydrolysis products of this compound are expected to be 3,4,5-trihydroxybenzaldehyde and malononitrile.
3. How can I monitor the hydrolysis of this compound in my experiments?
The hydrolysis of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the separation and quantification of the parent this compound and its degradation products over time.
4. What is the recommended solvent for preparing stock solutions of this compound?
Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[1] Stock solutions in DMSO are stable for months when stored frozen.[1]
5. Can the degradation of this compound affect my experimental results?
Yes, significantly. The degradation products of this compound may exhibit different biological activities than the parent compound. In fact, some degradation products have been found to be more potent inhibitors of tyrosine kinases.[2][3][4] This can lead to a time-dependent increase in the observed inhibitory effect and complicates the interpretation of dose-response data.
III. Quantitative Data Summary
While specific kinetic data for this compound hydrolysis is not extensively published, the following table summarizes the expected trends based on general chemical principles and studies of similar compounds. Researchers are encouraged to determine the precise stability under their specific experimental conditions using the protocols outlined below.
| Parameter | Expected Influence on Hydrolysis Rate | Rationale |
| pH | Rate is expected to be pH-dependent, with increased rates at both acidic and alkaline pH. | The hydrolysis of the benzylidene malononitrile moiety is susceptible to both acid and base catalysis. |
| Temperature | Rate increases with increasing temperature. | As with most chemical reactions, higher temperatures provide more energy for the hydrolysis reaction to proceed. |
| Buffer Composition | Certain buffer species (e.g., phosphate, citrate) may catalyze the hydrolysis reaction. | General acid-base catalysis by buffer components can accelerate the degradation. |
| Aqueous Content | Higher concentrations of water will increase the rate of hydrolysis. | Water is a reactant in the hydrolysis process. |
IV. Experimental Protocols
Protocol 1: Determination of this compound Hydrolysis Rate by HPLC
This protocol describes a stability-indicating HPLC method to quantify the degradation of this compound over time in a given aqueous solution.
1. Materials and Reagents:
-
This compound
-
Anhydrous DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
-
C18 reverse-phase HPLC column
2. Instrumentation:
-
HPLC system with UV detector
-
Analytical balance
-
pH meter
-
Thermostated incubator or water bath
3. Procedure: a. Preparation of Stock Solution:
- Accurately weigh a small amount of this compound and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). b. Sample Preparation for Hydrolysis Study:
- Pre-warm the aqueous buffer of interest to the desired temperature (e.g., 25°C or 37°C).
- Spike the pre-warmed buffer with the this compound stock solution to a final concentration of interest (e.g., 100 µM). Ensure the final DMSO concentration is low (e.g., <1%) and consistent across all samples.
- Immediately after mixing, withdraw an aliquot (t=0 sample), and quench the degradation by diluting it with a cold acetonitrile/water mixture (e.g., 50:50 v/v). Store at -20°C until analysis.
- Incubate the remaining solution at the desired temperature.
- Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours), quench immediately as described above, and store at -20°C. c. HPLC Analysis:
- Set up the HPLC system with a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
- Equilibrate the C18 column.
- Inject the quenched samples from each time point.
- Monitor the elution of this compound and its degradation products using a UV detector at a wavelength where all compounds have significant absorbance (a full UV scan of the parent compound and potential degradation products is recommended to determine the optimal wavelength). d. Data Analysis:
- Integrate the peak area of the this compound peak at each time point.
- Plot the natural logarithm of the this compound peak area versus time.
- If the plot is linear, the hydrolysis follows first-order kinetics. The negative of the slope of this line represents the apparent first-order rate constant (k).
- The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
V. Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationship
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. The degree of inhibition of protein tyrosine kinase activity by tyrphostin 23 and 25 is related to their instability - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected Tyrphostin 25 experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected experimental outcomes when using Tyrphostin 25.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, providing potential explanations and recommended actions.
| Observed Problem | Potential Cause | Recommended Action |
| Greater than expected inhibition of cell proliferation at lower concentrations. | This compound can be unstable in cell culture media, degrading into more potent inhibitory compounds.[1][2] | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Minimize the time the compound is in the culture medium before analysis. 3. Consider performing a time-course experiment to assess the stability and activity of the compound over time. |
| Inconsistent results between experimental repeats. | Instability of the compound can lead to variability.[1][2] Additionally, factors like cell density and passage number can influence the cellular response. | 1. Standardize experimental conditions, including cell seeding density and passage number. 2. Always use freshly prepared this compound solutions. 3. Perform quality control on each new batch of the compound. |
| Delayed onset of inhibition of EGFR autophosphorylation. | The conversion of this compound to a more potent inhibitory byproduct may take time.[1][2] | Allow for a longer incubation period (e.g., 12-18 hours) to observe the maximum inhibitory effect on EGFR autophosphorylation.[3] |
| Effects observed in cell lines with low or no EGFR expression. | This compound has known off-target effects, including inhibition of Platelet-Derived Growth Factor (PDGF) and insulin receptor tyrosine kinases. It has also been identified as a GPR35 agonist.[4] | 1. Validate the expression of EGFR, PDGFR, and insulin receptors in your cell line. 2. Consider using a more specific EGFR inhibitor as a control. 3. Investigate the potential role of GPR35 signaling in your observed phenotype. |
| Unexpected changes in cellular metabolism or mitochondrial function. | Some tyrphostins have been shown to affect mitochondrial function and cellular metabolism, independent of their kinase inhibitory activity.[5][6] For example, Tyrphostin AG17 has been shown to disrupt mitochondria.[5] | 1. Assess mitochondrial health using assays such as MTT or by measuring mitochondrial membrane potential. 2. Evaluate key metabolic pathways that may be affected. |
| Biphasic (stimulatory at low doses, inhibitory at high doses) effects on immune cells. | Tyrphostins can have agonistic and antagonistic effects on immune cells, such as enhancing glucose uptake and cytokine secretion at low concentrations.[7] | Be aware of the potential for a biphasic dose-response curve, especially in immunological studies. A wide range of concentrations should be tested. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with an IC50 of approximately 3 µM in A431 cells.[4] It functions by competing with ATP for its binding site on the kinase domain, thereby preventing the autophosphorylation and activation of the receptor.
Q2: What are the known off-target effects of this compound?
A2: Besides EGFR, this compound also inhibits the tyrosine kinase activity of the Platelet-Derived Growth Factor (PDGF) receptor and the insulin receptor. Additionally, it has been identified as an agonist for the G protein-coupled receptor 35 (GPR35), with an EC50 of 5.3 µM.[4]
Q3: Why am I seeing a delayed inhibitory effect on EGFR?
A3: Studies have shown that this compound can be unstable in solution and may form degradation products that are more potent inhibitors of tyrosine kinases than the parent compound.[1][2] This conversion process can take time, leading to a delayed but more potent inhibitory effect. A pre-incubation time of 12-18 hours may be necessary to observe maximal inhibition of EGFR autophosphorylation.[3]
Q4: Can this compound affect the cell cycle?
A4: Yes, some tyrphostins have been shown to impact the cell cycle. For instance, Tyrphostin-47, a related compound, caused a delay in the progression of MCF-7 cells through the G1 and S phases and reduced the levels of cyclin B1.[8] While this is a different tyrphostin, it highlights a potential mechanism of action beyond direct EGFR inhibition that could be relevant for this compound.
Q5: How should I prepare and store this compound?
A5: this compound is soluble in DMSO and ethanol. For stock solutions, it is recommended to aliquot and store at -20°C for up to one month or -80°C for up to six months to minimize degradation from repeated freeze-thaw cycles.[4] Due to its instability in aqueous solutions, it is advisable to prepare fresh dilutions in culture medium for each experiment.[1][2]
Quantitative Data Summary
Table 1: Inhibitory/Agonist Concentrations of this compound
| Target | Effect | Concentration | Cell Line/System |
| EGFR | IC50 | 3 µM | A431 cells |
| GPR35 | EC50 | 5.3 µM | N/A |
| Small Cell Lung Cancer Cell Lines (H-345, H-69) | IC50 (Growth Inhibition) | 7 µM | H-345, H-69 |
Experimental Protocols
Western Blot for EGFR Phosphorylation
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Serum-starve the cells for 12-24 hours to reduce basal EGFR activation. Treat with this compound at the desired concentrations for the indicated time (consider a 12-18 hour pre-incubation). Stimulate with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against phosphorylated EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR and/or a housekeeping protein like GAPDH or β-actin.
Cell Proliferation Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound primarily inhibits EGFR, with off-target effects on other receptors.
Caption: A workflow for experiments with this compound, including troubleshooting steps.
References
- 1. The degree of inhibition of protein tyrosine kinase activity by tyrphostin 23 and 25 is related to their instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Effect of tyrphostin on cell growth and tyrosine kinase activity of epidermal growth factor receptor in human gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Agonistic effects of tyrphostins on human peripheral mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Tyrphostin 25 In Vivo Efficacy
Welcome to the technical support center for Tyrphostin 25. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting the common issue of a lack of this compound effect in in vivo experiments. Here you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you identify and address potential challenges in your research.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing the expected in vivo effect with this compound, even at concentrations that are effective in vitro?
A significant challenge with this compound and related compounds is their poor pharmacokinetic profile and inherent instability.[1][2][3] A study on a closely related tyrphostin, RG13022, revealed a very short terminal half-life of approximately 50.4 minutes in mice.[2] Plasma concentrations of RG13022 dropped below the levels required for in vitro activity within 20 minutes of administration.[2][3] This rapid elimination is a primary reason for the lack of a sustained in vivo effect.
Q2: How stable is this compound in biological fluids?
Tyrphostins, including this compound, are known to be unstable.[1] They can degrade in biological fluids, and interestingly, some of their degradation products may be more potent inhibitors of tyrosine kinases than the parent compound.[1] This instability can lead to inconsistent results and makes it crucial to carefully consider the timing of administration and endpoint analysis. When stored as a stock solution in DMSO, this compound is stable for months when frozen; however, the presence of water can accelerate its hydrolysis.
Q3: What is the primary mechanism of action for this compound?
This compound is a competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with an IC50 of 3 µM.[4][5] By binding to the ATP-binding site of the EGFR's kinase domain, it blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways such as the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[4]
Q4: Are there any known alternative compounds to this compound with better in vivo properties?
The challenges with the in vivo efficacy of early-generation tyrphostins like this compound have led to the development of other tyrosine kinase inhibitors with improved pharmacokinetic profiles. While specific alternatives for every application will vary, researchers often explore other classes of EGFR inhibitors that have demonstrated better stability and longer half-lives in vivo.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting the lack of this compound effect in your in vivo experiments.
Compound Formulation and Administration
Issue: The formulation of this compound may not be optimal for in vivo delivery, leading to poor solubility, stability, and bioavailability.
Troubleshooting Steps:
-
Solvent Selection: this compound is soluble in DMSO.[6] However, high concentrations of DMSO can be toxic in vivo. It is crucial to prepare a stock solution in DMSO and then dilute it in a biocompatible vehicle for administration.
-
Vehicle Compatibility: Ensure the final vehicle is compatible with your animal model and administration route. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing co-solvents like PEG400 or Cremophor EL. However, the presence of water can accelerate the hydrolysis of tyrphostins.
-
Fresh Preparation: Due to its instability, always prepare the this compound formulation immediately before administration. Avoid storing diluted solutions.
-
Route of Administration: The administration route significantly impacts bioavailability. While intraperitoneal (i.p.) injection is common, it may still lead to rapid clearance.[2] For sustained exposure, consider continuous infusion via osmotic pumps or explore local delivery methods if your research target is localized. A study with a similar compound, Tyrphostin-47, utilized a polymer matrix for local delivery to reduce neointimal proliferation after arterial injury.
Dosing Regimen
Issue: The dosing schedule may not be frequent enough to maintain therapeutic concentrations of this compound in vivo.
Troubleshooting Steps:
-
Increase Dosing Frequency: Given the short half-life of related tyrphostins, a single daily dose is unlikely to be effective.[2][3] Consider multiple daily injections to maintain plasma concentrations above the effective in vitro concentration.
-
Continuous Infusion: For proof-of-concept studies, using an osmotic pump to deliver this compound continuously can help maintain a steady-state concentration and overcome the issue of rapid elimination.
Inherent Instability of the Compound
Issue: this compound is inherently unstable, and its degradation can affect experimental outcomes.
Troubleshooting Steps:
-
Confirm Compound Integrity: Before starting in vivo experiments, verify the purity and integrity of your this compound stock using methods like HPLC.
-
Consider Degradation Products: Be aware that degradation products of this compound can be more potent inhibitors.[1] This could lead to delayed or unexpected biological effects. Time-course studies analyzing both the parent compound and its metabolites in plasma and tissue may be necessary for a complete understanding of its activity.
Quantitative Data
The following table summarizes the pharmacokinetic parameters of a closely related tyrphostin, RG13022, which provides a strong indication of the expected pharmacokinetic profile of this compound in vivo.
| Parameter | Value | Species | Administration Route | Dosage | Reference |
| Terminal Half-life (t½) | 50.4 min | Mouse | Intraperitoneal (i.p.) | 20 mg/kg | [2] |
| Time to C<1µM | 20 min | Mouse | Intraperitoneal (i.p.) | 20 mg/kg | [2][3] |
Experimental Protocols
Representative In Vivo Pharmacokinetic Study Protocol (Adapted from RG13022 study)
This protocol is based on the study of a structurally similar tyrphostin and can be adapted for initial pharmacokinetic assessments of this compound.
-
Animal Model: Nude mice (nu/nu).
-
Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO and a biocompatible co-solvent like PEG400, further diluted in saline). Prepare the solution fresh before injection.
-
Administration: Administer a single dose of this compound (e.g., 20 mg/kg) via intraperitoneal (i.p.) injection.
-
Blood Sampling: Collect blood samples at multiple time points post-injection (e.g., 5, 15, 30, 60, 120, and 240 minutes).
-
Plasma Preparation: Process blood samples to separate plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including half-life, clearance, and volume of distribution.
Visualizations
Signaling Pathway of EGFR Inhibition by this compound
Caption: EGFR signaling cascade and its inhibition by this compound.
Experimental Workflow for Troubleshooting In Vivo Studies
References
- 1. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Influence of local delivery of the protein tyrosine kinase receptor inhibitor tyrphostin-47 on smooth-muscle cell proliferation in a rat carotid balloon-injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (RG-50875), Competitive EGF receptor tyrosine kinase inhibitor (CAS 118409-58-8) | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
Preventing Tyrphostin 25 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Tyrphostin 25 in cell culture media during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, also known as AG82, Tyrphostin A 25, or RG-50875, is a cell-permeable and competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with a reported IC50 of 3 µM in A431 cells.[1][2][3] It is primarily used in research to study EGFR signaling pathways and their role in cell proliferation, as well as to investigate the potential of EGFR inhibition in cancer therapy.[2][4] this compound also shows effects on platelet-derived growth factor (PDGF) and insulin receptor tyrosine kinases.[2]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[2][5] It has very low solubility in aqueous solutions like PBS (pH 7.2).[3] For cell culture experiments, preparing a concentrated stock solution in high-purity, anhydrous DMSO is the standard practice.[5]
Q3: Why is my this compound precipitating in the cell culture media?
Precipitation of this compound in aqueous cell culture media is a common issue and primarily occurs due to its low aqueous solubility.[3] When a concentrated DMSO stock solution is diluted directly into the media, the abrupt change in solvent polarity can cause the compound to crash out of solution. The presence of water in a DMSO stock solution can also lead to hydrolysis and precipitation over time.[5]
Q4: How can I prevent this compound from precipitating when adding it to my cell culture?
To prevent precipitation, it is crucial to perform a serial dilution or a stepwise dilution of the concentrated DMSO stock solution. This involves first diluting the stock into a small volume of media, gently mixing, and then transferring this intermediate dilution to the final culture volume. This gradual reduction in solvent concentration helps to keep the compound in solution. Additionally, ensuring the final concentration of DMSO in the culture medium is low (typically below 0.5%) is important to minimize solvent-induced cytotoxicity.
Q5: What is the recommended method for preparing and storing a this compound stock solution?
It is recommended to prepare a high-concentration stock solution, for example, at 50 mg/ml in anhydrous DMSO.[5] Once prepared, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[1]
Troubleshooting Guide: this compound Precipitation
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound to media. | Rapid change in solvent polarity: The highly concentrated DMSO stock was added directly to the large volume of aqueous media. | Perform a serial dilution. First, dilute the DMSO stock in a small volume of media (e.g., 100-200 µL), mix gently, and then add this intermediate dilution to the final culture volume. |
| Precipitate is observed in the stock solution vial. | Water contamination: The DMSO used was not anhydrous, or moisture has been introduced into the vial over time, causing hydrolysis.[5] | Use high-purity, anhydrous DMSO to prepare stock solutions. Ensure the vial is tightly sealed during storage. |
| Cloudiness or precipitate appears in the culture dish after incubation. | Exceeded solubility limit: The final concentration of this compound in the media is too high for its aqueous solubility. | Re-evaluate the required working concentration. If a high concentration is necessary, consider using a solubilizing agent, though this may require additional experimental validation. |
| Inconsistent experimental results. | Inaccurate concentration due to precipitation: Some of the compound has precipitated, leading to a lower effective concentration in the media. | Visually inspect the media for any signs of precipitation before and during the experiment. If precipitation is suspected, prepare a fresh working solution using the recommended serial dilution method. |
Quantitative Data Summary
The solubility of this compound in various solvents is summarized in the table below.
| Solvent | Concentration |
| DMSO | 30 mg/mL[3], 50 mg/mL[5] |
| DMF | 30 mg/mL[3] |
| Ethanol | 20 mg/mL[3] |
| PBS (pH 7.2) | 0.15 mg/mL[3] |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL. For example, to 5 mg of this compound, add 100 µL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. The solution should be clear and yellow-orange.[5]
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.[1]
-
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Media
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed sterile cell culture media
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Determine the final desired working concentration of this compound for your experiment.
-
Perform an intermediate dilution. For example, to achieve a final concentration of 10 µM in 10 mL of media from a 50 mg/mL stock (~247 mM), you can perform a 1:100 intermediate dilution by adding 2 µL of the stock solution to 198 µL of pre-warmed media.
-
Gently pipette up and down to mix the intermediate dilution thoroughly.
-
Add the appropriate volume of the intermediate dilution to your final volume of cell culture media. For the example above, you would add the 200 µL of the intermediate dilution to the remaining 9.8 mL of media.
-
Gently swirl the culture vessel to ensure even distribution of the compound.
-
Visually inspect the media to ensure no precipitation has occurred.
-
Visualizations
Caption: Workflow for preparing and using this compound to prevent precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (RG-50875), Competitive EGF receptor tyrosine kinase inhibitor (CAS 118409-58-8) | Abcam [abcam.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | C10H6N2O3 | CID 2061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
Long-term stability of Tyrphostin 25 in DMSO at -20°C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tyrphostin 25 (also known as AG 82).
FAQs and Troubleshooting Guides
This section addresses common questions and potential issues encountered during the handling, storage, and use of this compound.
Question 1: What are the recommended storage conditions for this compound in DMSO?
For optimal stability, it is recommended to store this compound solutions in DMSO in aliquots at -20°C for short-term use and at -80°C for longer-term storage. Based on supplier recommendations, solutions in DMSO are stable for up to one month at -20°C and up to six months at -80°C. To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is advisable to prepare single-use aliquots.
Question 2: I've stored my this compound in DMSO at -20°C for over a month. Can I still use it?
Using a this compound solution that has been stored at -20°C for longer than the recommended one-month period carries a risk of using a degraded compound. Older research has indicated that some tyrphostins are inherently unstable and can form degradation products that may be more potent inhibitors of tyrosine kinases. This could lead to off-target effects or an overestimation of the intended biological activity in your experiments. It is highly recommended to use a freshly prepared solution or a solution stored under the recommended conditions to ensure the reliability and reproducibility of your results.
Question 3: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can stem from several factors related to the stability and handling of this compound:
-
Compound Degradation: As mentioned, this compound is known to be unstable. If the stock solution has been stored improperly or for an extended period, the concentration of the active compound may have decreased, or more potent degradation products may have formed.
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can contribute to the degradation of the compound. It is best practice to aliquot the stock solution into single-use volumes.
-
Light Exposure: Some tyrphostins are sensitive to light. While specific data for this compound is limited, it is good practice to protect solutions from light during storage and handling.
-
Hydrolysis: Studies on other tyrphostins, such as Tyrphostin A9, have shown that they are susceptible to hydrolysis, leading to the formation of degradation products like aldehydes. This process can be influenced by the presence of water in the DMSO and the pH of the experimental medium.
Question 4: How can I check the stability of my this compound stock solution?
To assess the integrity of your this compound solution, you can perform a stability analysis using High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its potential degradation products. By comparing the chromatogram of your stored solution to that of a freshly prepared standard, you can quantify the remaining concentration of the active compound and detect the presence of any impurities.
Question 5: What are the known degradation products of this compound?
While specific degradation products for this compound in DMSO at -20°C are not extensively documented in the literature, studies on other tyrphostins suggest that hydrolysis is a likely degradation pathway[1]. This would involve the cleavage of the molecule, potentially leading to the formation of 3,4,5-trihydroxybenzaldehyde and other related compounds. Early research also suggests the formation of more potent inhibitory compounds, although their exact structures were not fully elucidated.
Quantitative Data Summary
There is a lack of publicly available, detailed quantitative studies on the long-term stability of this compound in DMSO at -20°C. The following table summarizes the stability recommendations from commercial suppliers.
| Storage Condition | Solvent | Recommended Duration | Source |
| -20°C | DMSO | 1 month | MedchemExpress |
| -80°C | DMSO | 6 months | MedchemExpress |
| -20°C | Solid | ≥ 4 years | Cayman Chemical |
Experimental Protocols
Protocol: Stability Assessment of this compound in DMSO by HPLC
This protocol outlines a general procedure for assessing the stability of a this compound solution in DMSO.
1. Objective: To quantify the concentration of intact this compound and detect the presence of degradation products in a DMSO stock solution stored at -20°C over time.
2. Materials:
-
This compound powder
-
HPLC-grade DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 HPLC column
-
HPLC system with UV detector
3. Procedure:
-
Preparation of a Fresh Standard: Accurately weigh a small amount of this compound powder and dissolve it in HPLC-grade DMSO to prepare a fresh stock solution of known concentration (e.g., 10 mM). This will serve as the time-zero reference standard.
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO at the desired concentration (e.g., 10 mM).
-
Aliquot the stock solution into several small, light-protected vials.
-
Store the aliquots at -20°C.
-
-
Time Points: Analyze the aliquots at specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
HPLC Analysis:
-
For each time point, thaw one aliquot and dilute it to a suitable concentration for HPLC analysis with the mobile phase.
-
Inject the diluted sample and the freshly prepared standard onto the HPLC system.
-
Example HPLC Conditions (to be optimized):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., around 250 nm and 389 nm).
-
-
-
Data Analysis:
-
Compare the peak area of the intact this compound in the stored samples to the peak area of the fresh standard.
-
Calculate the percentage of this compound remaining at each time point.
-
Observe the appearance of any new peaks in the chromatogram, which would indicate the formation of degradation products.
-
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for assessing the stability of this compound in DMSO.
Logical Relationship
Caption: Troubleshooting logic for inconsistent this compound results.
References
Tyrphostin 25 forming more inhibitory compounds over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tyrphostin 25. It specifically addresses the known issue of the compound's instability and its tendency to form more potent inhibitory compounds over time.
Frequently Asked Questions (FAQs)
Q1: My results with this compound are inconsistent. What could be the cause?
A1: Inconsistent results with this compound are frequently linked to its inherent instability. This compound can degrade over time, especially in solution, leading to the formation of degradation products that are significantly more potent inhibitors of tyrosine kinases than the parent compound.[1] This can lead to variability in the observed inhibitory effects in your experiments.
Q2: How much more potent are the degradation products of this compound?
A2: Studies have shown that at least one of the degradation products of this compound is at least 10-fold more inhibitory towards protein tyrosine kinases like pp60c-src and the Epidermal Growth Factor Receptor (EGFR) kinase.[1] This increased potency can significantly alter experimental outcomes.
Q3: What factors influence the degradation of this compound?
A3: The stability of this compound is influenced by several factors, including:
-
Time: The longer the compound is stored, especially in solution, the greater the extent of degradation.
-
Solvent: The choice of solvent can impact stability. While DMSO and ethanol are common solvents, their effects on the long-term stability of this compound may differ.
-
Temperature: Storage at inappropriate temperatures can accelerate degradation.
-
Light Exposure: Some tyrphostin compounds have been shown to be sensitive to light, which can induce photodegradation.[2]
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, it is crucial to adhere to the following storage recommendations:
-
Solid Form: Store as a powder at -20°C for long-term stability.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO or ethanol). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. For short-term storage (up to one month), -20°C may be acceptable for some solutions, but refer to the manufacturer's instructions.
Troubleshooting Guides
Issue 1: Increased Inhibition Observed Over Time
Symptoms:
-
The IC50 value of this compound appears to decrease in successive experiments using the same stock solution.
-
A greater than expected inhibitory effect is observed at a given concentration.
Possible Cause:
-
Degradation of this compound in your stock solution, leading to the formation of more potent inhibitory byproducts.
Solutions:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a recently prepared stock solution for each experiment.
-
Aliquot Stock Solutions: When preparing a stock solution, immediately aliquot it into small, single-use volumes and store them at -80°C. This minimizes the number of freeze-thaw cycles and the time the stock is kept at warmer temperatures.
-
Perform a Time-Course Experiment: To assess the stability of your stock solution, you can perform a time-course experiment. Measure the inhibitory activity of the same stock solution at different time points (e.g., immediately after preparation, after 24 hours, after 1 week) to determine the rate of change in potency.
Issue 2: High Variability Between Experimental Replicates
Symptoms:
-
Large error bars in your dose-response curves.
-
Inconsistent results between identical experimental setups.
Possible Cause:
-
Inconsistent degradation of this compound across different experimental wells or tubes. This can be exacerbated by variations in incubation time or light exposure.
Solutions:
-
Standardize Incubation Times: Ensure that the pre-incubation time of cells or enzymes with this compound is consistent across all replicates and experiments.
-
Protect from Light: Minimize the exposure of this compound solutions to light, especially during long incubation periods. Use amber-colored tubes or cover plates with foil.
-
Solvent Effects: Be mindful of the final solvent concentration in your assay. High concentrations of DMSO or ethanol can have their own biological effects. Ensure the final solvent concentration is consistent across all wells and is at a level that does not affect the assay.
Data Presentation
Table 1: Illustrative Inhibitory Activity of this compound and its Degradation Product
| Compound | Target Kinase | IC50 (µM) - Freshly Prepared | IC50 (µM) - Aged Solution (Illustrative) | Fold Increase in Potency |
| This compound | EGFR | ~3.0 | ~0.3 | ~10x |
| This compound | pp60c-src | Not specified | Significantly lower | >10x |
Note: The "Aged Solution" data is illustrative, based on the reported "at least 10-fold" increase in potency.[1] The actual rate of degradation and increase in potency will depend on specific storage and handling conditions.
Experimental Protocols
Protocol 1: Assessment of this compound Solution Stability
Objective: To determine the change in inhibitory activity of a this compound solution over time.
Methodology:
-
Prepare Stock Solution: Dissolve this compound in the desired solvent (e.g., DMSO) to a final concentration of 10 mM.
-
Initial Activity Assay (Time 0): Immediately after preparation, perform a dose-response experiment using a relevant kinase assay (e.g., EGFR kinase assay) to determine the initial IC50 value.
-
Storage: Store the stock solution under your typical experimental conditions (e.g., 4°C, room temperature, or -20°C, protected from light).
-
Subsequent Activity Assays: At defined time points (e.g., 24 hours, 48 hours, 1 week), take an aliquot of the stored stock solution and repeat the dose-response experiment to determine the IC50 value.
-
Data Analysis: Compare the IC50 values obtained at different time points. A decrease in the IC50 value indicates an increase in the inhibitory potency of the solution due to degradation.
Protocol 2: Standard EGFR Kinase Activity Assay
Objective: To measure the inhibitory effect of this compound on EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 2 mM MnCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
This compound (freshly diluted)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96-well plates
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in kinase assay buffer. Prepare a solution of EGFR kinase in kinase assay buffer. Prepare a solution of ATP and substrate in kinase assay buffer.
-
Add Inhibitor: To the wells of a 96-well plate, add 5 µL of the this compound dilutions. For control wells, add 5 µL of kinase assay buffer.
-
Add Enzyme: Add 10 µL of the EGFR kinase solution to all wells except the "no enzyme" control.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of the ATP/substrate solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detect ADP Formation: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Mandatory Visualization
Caption: EGFR signaling pathway and the inhibitory action of this compound and its degradation product.
Caption: Workflow for assessing the stability of a this compound solution.
References
Validation & Comparative
Tyrphostin 25 in the Landscape of EGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The epidermal growth factor receptor (EGFR) remains a pivotal target in oncology drug discovery. Its dysregulation is a hallmark of numerous cancers, prompting the development of a diverse arsenal of inhibitors. Among these, the tyrphostin family of compounds were some of the earliest synthetic tyrosine kinase inhibitors to be systematically studied. This guide provides a detailed comparison of Tyrphostin 25 (also known as AG82) with other prominent EGFR inhibitors, supported by experimental data and methodologies to aid in research and development.
Mechanism of Action: A Competitive Landscape
This compound acts as a specific, cell-permeable, and competitive inhibitor of the EGFR tyrosine kinase.[1] It vies with ATP for binding to the kinase domain of the receptor, thereby preventing the autophosphorylation of tyrosine residues that is critical for the downstream activation of signaling cascades.[2] This inhibition ultimately blocks pathways such as the RAS-RAF-MAPK and PI3K/AKT pathways, which are integral to cell proliferation, survival, and migration.[3]
Other EGFR inhibitors can be broadly categorized by their mechanism and generational advancements:
-
First-Generation (Reversible): Gefitinib and Erlotinib are reversible ATP-competitive inhibitors that have shown significant efficacy in patients with specific activating mutations in the EGFR gene.[4][5]
-
Second-Generation (Irreversible): Afatinib and Dacomitinib form a covalent bond with a cysteine residue in the ATP-binding pocket of EGFR, leading to irreversible inhibition. This can overcome some forms of resistance seen with first-generation inhibitors.
-
Third-Generation (Mutant-Selective): Osimertinib is designed to be a potent and selective irreversible inhibitor of EGFR harboring the T790M resistance mutation, while sparing wild-type EGFR, thus reducing toxicity.[6]
Comparative Efficacy: A Quantitative Look
The inhibitory potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. The following table summarizes the reported IC50 values for this compound and other selected EGFR inhibitors.
Disclaimer: The IC50 values presented below are compiled from various studies and may not be directly comparable due to differences in experimental conditions, cell lines, and assay types.
| Inhibitor | Target/Cell Line | IC50 | Citation(s) |
| This compound (AG82) | EGFR Tyrosine Kinase (in A431 cells) | 3 µM | [7] |
| Gefitinib | Wild-Type EGFR | 15.5 nM | [1] |
| EGFR (L858R/T790M) | 823.3 nM | [1] | |
| PC-9 (EGFR exon 19 deletion) | 13.06 nM | [8] | |
| H3255 (EGFR L858R) | 0.003 µM | [9] | |
| Erlotinib | EGFR | 2 nM | [1] |
| A549 (Wild-Type EGFR) | Varies (study dependent) | [6] | |
| PC-9 (EGFR exon 19 deletion) | 7 nM | [10] | |
| H3255 (EGFR L858R) | 12 nM | [10] | |
| Afatinib | Wild-Type EGFR | 0.5 nM | [1] |
| EGFR (L858R) | 0.4 nM | [1] | |
| EGFR (L858R/T790M) | 10 nM | [1] | |
| PC-9 (EGFR exon 19 deletion) | 0.8 nM | [10] | |
| Osimertinib | EGFR (L858R/T790M) | 5 nM | [10] |
| PC-9 (EGFR exon 19 deletion) | 13 nM | [10] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of inhibitor efficacy. Below are representative methodologies for key assays used in the characterization of EGFR inhibitors.
EGFR Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase domain.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
ATP
-
Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microtiter plates
Procedure:
-
Prepare serial dilutions of the test compounds in 50% DMSO.
-
Add 5 µL of the recombinant EGFR enzyme to each well of a 384-well plate.
-
Add 0.5 µL of the serially diluted compounds or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the enzyme and compound for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of a mix containing the ATP and the peptide substrate to each well.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., by measuring luminescence).
-
Plot the initial velocity of the reaction against the inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay (Cell-Based)
This assay assesses the ability of an inhibitor to suppress the growth of cancer cell lines that are dependent on EGFR signaling.
Materials:
-
Cancer cell line with known EGFR status (e.g., A431, PC-9)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, AlamarBlue)
-
96-well or 384-well cell culture plates
Procedure:
-
Seed the cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the IC50 value.
Visualizing the Molecular Landscape
To better understand the context in which these inhibitors operate, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: EGFR Inhibitor Screening Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Term Treatment with Erlotinib for EGFR Wild-Type Non-Small Cell Lung Cancer: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tyrphostin 25 and AG1478 for EGFR Inhibition
For Immediate Publication
A Comparative Analysis of Two Prominent EGFR Inhibitors for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. The tyrphostin family of compounds has yielded several potent EGFR inhibitors, among which Tyrphostin 25 (also known as AG82) and AG1478 have been extensively utilized in preclinical research. This guide provides a comprehensive comparison of these two inhibitors, focusing on their performance, supporting experimental data, and detailed methodologies to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
This compound and AG1478 are both tyrosine kinase inhibitors that target the EGFR signaling pathway, albeit with significantly different potencies and specificities. AG1478 emerges as a highly potent and selective inhibitor of EGFR, with an IC50 in the nanomolar range, making it suitable for studies requiring precise and powerful inhibition of the receptor. In contrast, this compound exhibits a micromolar IC50 for EGFR, suggesting lower potency. The choice between these two inhibitors will largely depend on the specific requirements of the experimental design, including the desired concentration range and the need for high selectivity.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for this compound and AG1478, highlighting the differences in their inhibitory concentrations. It is important to note that these values are derived from various studies and experimental conditions, which can influence the results.
| Parameter | This compound (AG82) | AG1478 |
| Target | EGFR Tyrosine Kinase | EGFR Tyrosine Kinase |
| Mechanism of Action | Competitive inhibitor of EGFR tyrosine kinase | Selective inhibitor of EGFR tyrosine kinase |
| IC50 (EGFR) | ~3 µM (in A431 cells)[1][2] | ~3 nM (in vitro)[3][4] |
| Molecular Weight | 202.17 g/mol [2][5] | 315.75 g/mol [4] |
| Chemical Formula | C10H6N2O3[2][5] | C16H14ClN3O2 |
Mechanism of Action and Signaling Pathway
Both this compound and AG1478 function by inhibiting the tyrosine kinase activity of the EGFR. Upon binding of a ligand, such as Epidermal Growth Factor (EGF), the EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling cascades crucial for cell proliferation, survival, and migration. The primary pathways affected include the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. By blocking the initial autophosphorylation step, both inhibitors effectively shut down these downstream signals.
Experimental Protocols
To aid in the replication and validation of findings, detailed methodologies for key experiments are provided below.
EGFR Kinase Assay (In Vitro)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound, AG1478) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound and AG1478 in DMSO.
-
Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control.
-
Add 2 µL of EGFR kinase solution (e.g., 2.5 ng/µL in kinase buffer) to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (e.g., 0.5 mg/mL Poly(Glu, Tyr) and 50 µM ATP in kinase buffer).
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Tyrphostin 25 and Tyrphostin AG1296 in Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent tyrosine kinase inhibitors, Tyrphostin 25 (also known as AG82) and Tyrphostin AG1296, in the context of cancer cell research. This document synthesizes available experimental data to highlight their distinct mechanisms of action, target specificities, and reported effects on various cancer cell lines.
Introduction: Targeting Tyrosine Kinases in Cancer
Tyrphostins are a class of synthetic compounds designed to inhibit the activity of protein tyrosine kinases (PTKs). These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of PTK activity is a common hallmark of many cancers, making them attractive targets for therapeutic intervention.
This compound is primarily recognized as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key driver in many epithelial cancers. In contrast, Tyrphostin AG1296 exhibits a different target profile, primarily inhibiting the Platelet-Derived Growth Factor Receptor (PDGFR) and other related kinases, which are often implicated in tumor angiogenesis and metastasis.
Comparative Data on Inhibitory Activity
The following tables summarize the reported inhibitory concentrations (IC50) of this compound and Tyrphostin AG1296 against their primary targets and in various cancer cell lines.
Table 1: Inhibitory Activity of this compound
| Target/Cell Line | IC50 Value | Reference |
| EGFR (in A431 cells) | 3 µM | [1] |
| Small Cell Lung Cancer (H-345 and H-69) | 7 µM | [2] |
Table 2: Inhibitory Activity of Tyrphostin AG1296
| Target/Cell Line | IC50 Value | Reference |
| PDGFR | 0.3-0.5 µM | [3] |
| PDGFR | 0.8 µM | [4] |
| c-Kit (in Swiss 3T3 cells) | 1.8 µM | [3] |
| FGFR (in Swiss 3T3 cells) | 12.3 µM | [3] |
| Rhabdomyosarcoma (RMS) cells | 7.76 ± 0.35 µM | [3] |
| PLX4032-resistant melanoma cells | Effective at 0.625–20 µM | [5] |
| Glioblastoma (U87MG) cells | Dose-dependent inhibition | [6] |
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and Tyrphostin AG1296 on cancer cells stem from their distinct primary targets and the downstream signaling pathways they inhibit.
This compound: Targeting the EGFR Signaling Pathway
This compound acts as a competitive inhibitor of the EGFR tyrosine kinase[7]. By blocking the autophosphorylation of EGFR, it disrupts downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation and survival in many cancers[7][8].
Tyrphostin AG1296: Targeting the PDGFR and Related Kinase Pathways
Tyrphostin AG1296 is a potent inhibitor of PDGFR-α and -β, as well as c-Kit and FGFR[3][4]. These receptors are crucial for processes such as angiogenesis, cell migration, and survival. By inhibiting these kinases, Tyrphostin AG1296 can induce apoptosis and reduce the viability of various cancer cells, including those resistant to other therapies[5][6][9][10]. It has been shown to inhibit PDGFR phosphorylation, leading to the suppression of downstream signaling[5].
Experimental Protocols for Comparative Analysis
To directly compare the efficacy of this compound and Tyrphostin AG1296, standardized experimental protocols are essential. Below are detailed methodologies for key assays.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the dose-dependent effects of this compound and Tyrphostin AG1296 on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and Tyrphostin AG1296 in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytostatic and cytotoxic effects of tyrphostin AG1296 on RMS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jpp.krakow.pl [jpp.krakow.pl]
- 6. Tyrphostin AG 1296 induces glioblastoma cell apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drugs.com [drugs.com]
- 9. Small-molecule inhibitor - tyrphostin AG1296 regulates proliferation, survival and migration of rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tyrphostin AG1296, a platelet-derived growth factor receptor inhibitor, induces apoptosis, and reduces viability and migration of PLX4032-resistant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule Inhibitors of the EGFR Signaling Pathway: Alternatives to Tyrphostin 25
For researchers and drug development professionals seeking potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, Tyrphostin 25 has served as a foundational tool. However, the landscape of kinase inhibitors has evolved, offering a range of alternatives with diverse potency, selectivity, and mechanisms of action. This guide provides an objective comparison of prominent small molecule inhibitors that represent viable alternatives to this compound, supported by experimental data to inform your research and development endeavors.
Performance Comparison of EGFR Tyrosine Kinase Inhibitors
The inhibitory activity of small molecules against EGFR and other relevant kinases is a critical determinant of their utility. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives, providing a quantitative basis for comparison. Lower IC50 values indicate greater potency.
| Inhibitor | Target(s) | IC50 (EGFR) | Other Notable IC50 Values | Reference(s) |
| This compound (AG82) | EGFR | 3 µM (in A431 cells) | - | [1] |
| PD153035 | EGFR | 25 pM (cell-free) | Ki of 5.2 pM; little effect on PDGFR, FGFR, CSF-1R, InsR, and Src | [2][3][4][5] |
| Gefitinib (Iressa) | EGFR | 33 nM (cell-free) | 54 nM (EGF-stimulated tumor cell growth) | [6][7] |
| Erlotinib (Tarceva) | EGFR | 2 nM (cell-free) | 20 nM (in HNS cells) | [8] |
| Lapatinib (Tykerb) | EGFR, HER2 (ErbB2) | 10.8 nM (cell-free) | 9.2 nM (HER2), 367 nM (HER4) | [9][10] |
| Vandetanib (Caprelsa) | VEGFR2, EGFR, RET | 500 nM (cell-free) | 40 nM (VEGFR2), 110 nM (VEGFR3), 130 nM (RET) | [11][12][13][14][15] |
Signaling Pathways and Inhibitor Action
The EGFR signaling cascade is a central regulator of cell proliferation, survival, and migration. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. The inhibitors discussed herein primarily act by competing with ATP for the binding site in the intracellular kinase domain of EGFR, thereby preventing its activation and subsequent downstream signaling.
Experimental Protocols
To facilitate the evaluation of these inhibitors in your own research, we provide detailed methodologies for key in vitro assays.
In Vitro Kinase Assay (EGFR)
This protocol outlines a method to determine the inhibitory activity of a compound against EGFR kinase in a cell-free system.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Synthetic substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of each compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the EGFR enzyme in kinase buffer to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.
-
Prepare a substrate/ATP mix in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction and detect the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software.[16]
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to assess the cytotoxic effects of the inhibitors.[17][18]
Materials:
-
Cancer cell line of interest (e.g., A431, PC-9)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for the desired treatment period (e.g., 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
For adherent cells, carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. For suspension cells, centrifuge the plate to pellet the cells, remove the supernatant, and then add the solubilization solution.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.[17]
Western Blot for EGFR Signaling
This protocol is for detecting the phosphorylation status of EGFR and downstream signaling proteins like Akt to confirm the inhibitory effect of the compounds on the signaling pathway.
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
EGF
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-pEGFR (Tyr1173), anti-EGFR, anti-pAkt (Ser473), anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with different concentrations of the test compounds or vehicle control for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total EGFR, total Akt) or a loading control (e.g., β-actin).
This comprehensive guide provides a starting point for researchers to compare and select the most appropriate small molecule inhibitor for their specific research needs, moving beyond this compound to more potent and selective alternatives. The provided data and protocols are intended to facilitate a data-driven decision-making process in the ever-evolving field of kinase inhibitor research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cellagentech.com [cellagentech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Lapatinib, EGFR and HER2 tyrosine kinase inhibitor (CAS 231277-92-2) | Abcam [abcam.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Vandetanib | VEGF Receptor Inhibitors: R&D Systems [rndsystems.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. altmeyers.org [altmeyers.org]
- 16. promega.com.cn [promega.com.cn]
- 17. MTT assay overview | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Tyrphostin 25 Specificity: A Comparative Guide for New Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the specificity of Tyrphostin 25 in new cell lines. It offers a comparative analysis with alternative EGFR inhibitors, Gefitinib and Erlotinib, supported by experimental data and detailed protocols.
This compound, also known as AG82, is a well-established inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] By competing with ATP at the kinase's binding site, it effectively blocks the autophosphorylation of the receptor and subsequent downstream signaling pathways, which are often implicated in cancer cell proliferation.[3][4] However, before employing this compound as a specific tool in a new cell line, it is crucial to validate its on-target efficacy and assess potential off-target effects. This guide outlines the necessary experimental procedures and provides a comparative context with other commonly used EGFR inhibitors.
Comparative Analysis of EGFR Inhibitors
While this compound is a potent inhibitor of EGFR, a new generation of more specific and potent inhibitors has been developed. Gefitinib and Erlotinib are two such alternatives that are widely used in both research and clinical settings. The following table summarizes the key characteristics of these three inhibitors. It is important to note that IC50 values can vary between different cell lines and experimental conditions.
| Inhibitor | Primary Target | IC50 (EGFR) | Known Off-Targets |
| This compound | EGFR | ~3 µM[1][2] | PDGF receptor kinase, Insulin receptor kinase, GPR35 agonist[1][2] |
| Gefitinib | EGFR | 26-57 nM[2] | RICK, GAK[1] |
| Erlotinib | EGFR | ~100 nM[5] | Not extensively reported in initial screens |
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of this compound in a new cell line, a multi-pronged experimental approach is recommended. This should include assessing the direct inhibition of EGFR phosphorylation, determining the broader effects on the cellular kinome, and evaluating the functional consequences on cell viability.
Western Blot for EGFR Phosphorylation
This experiment directly measures the ability of this compound to inhibit the phosphorylation of EGFR at specific tyrosine residues upon stimulation with its ligand, EGF.
Protocol:
-
Cell Culture and Treatment: Plate the new cell line in appropriate growth medium and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal EGFR activity.
-
Inhibitor Pre-treatment: Pre-treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include vehicle-only (e.g., DMSO) and positive controls (Gefitinib and Erlotinib at appropriate concentrations).
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total EGFR to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Plot the ratio of phosphorylated EGFR to total EGFR against the inhibitor concentration to determine the IC50 value.
-
In Vitro Kinase Assay
This biochemical assay provides a direct measure of the inhibitor's effect on the enzymatic activity of purified EGFR kinase.
Protocol:
-
Reaction Setup: In a microplate, combine a purified recombinant EGFR kinase domain, a suitable kinase buffer, and a specific substrate (e.g., a synthetic peptide with a tyrosine residue).
-
Inhibitor Addition: Add varying concentrations of this compound, Gefitinib, and Erlotinib to the wells. Include a no-inhibitor control.
-
Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with an ADP-Glo™ kinase assay).
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction and Detection:
-
For radioactive assays: Stop the reaction by adding a stop solution and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated ATP and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays (e.g., ADP-Glo™): Add the detection reagents according to the manufacturer's instructions and measure the luminescence.
-
-
Data Analysis: Plot the kinase activity (radioactivity or luminescence) against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability Assay (MTT or MTS)
This assay assesses the functional consequence of EGFR inhibition on cell proliferation and survival.
Protocol:
-
Cell Seeding: Seed the new cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound, Gefitinib, and Erlotinib. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Addition of Reagent:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
MTS Assay: Add MTS reagent directly to the culture medium and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-only control to determine the percentage of cell viability. Plot the cell viability against the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
Visualizing Pathways and Workflows
To better understand the experimental logic and the underlying biological processes, the following diagrams have been generated using Graphviz.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound specificity.
By following these protocols and considering the comparative data, researchers can confidently validate the specificity of this compound in their cell line of interest, ensuring the reliability of their experimental findings.
References
Control Experiments for Tyrphostin 25 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of control experiments crucial for the robust study of Tyrphostin 25, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Objective comparison with alternative inhibitors, supported by experimental data and detailed protocols, is presented to ensure the accuracy and reproducibility of research findings.
Understanding this compound
This compound (also known as AG82) is a specific inhibitor of EGFR tyrosine kinase with a reported IC50 of 3 µM.[1] Its primary mechanism of action involves the prevention of EGFR autophosphorylation, a critical step in the activation of downstream signaling pathways such as the MAPK and PI3K/AKT pathways, which are pivotal in cell proliferation, migration, and survival.[1][2] Notably, this compound has also been identified as an agonist for the G protein-coupled receptor 35 (GPR35). This dual activity necessitates careful selection of controls to dissect its specific effects on EGFR signaling.
Data Presentation: Comparative Inhibitor Performance
The following table summarizes the quantitative data for this compound and commonly used alternative EGFR inhibitors. This allows for a direct comparison of their potency and efficacy.
| Inhibitor | Target(s) | IC50 / EC50 | Cell Line / Conditions | Reference |
| This compound (AG82) | EGFR Tyrosine Kinase | IC50: 3 µM | A431 cells | [1] |
| GPR35 | EC50: 5.3 µM | - | [1] | |
| Gefitinib | EGFR Tyrosine Kinase | IC50: 0.033 µM | PC9 (EGFR exon 19 deletion) | [3] |
| Erlotinib | EGFR Tyrosine Kinase | IC50: 0.002 µM | H3255 (EGFR L858R) | [3] |
| Afatinib | EGFR, HER2, HER4 | IC50: 0.5 nM | H3255 (EGFR L858R) | [4] |
| AG-1478 | EGFR Tyrosine Kinase | IC50: 3 nM | A431 cells |
Experimental Protocols: Methodologies for Key Experiments
To ensure the validity of studies involving this compound, appropriate positive and negative controls are essential. Below are detailed protocols for key experiments, including recommended controls.
EGFR Phosphorylation Assay (Western Blot)
This assay directly measures the inhibitory effect of this compound on EGFR activation.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression) and grow to 80-90% confluency. Serum-starve the cells for 12-16 hours to reduce basal EGFR activation.
-
Inhibitor Incubation: Treat cells with this compound at various concentrations for 1-2 hours.
-
Positive Controls: Treat cells with known EGFR inhibitors such as Gefitinib or Erlotinib.
-
Negative Control: Treat cells with vehicle (DMSO) alone.
-
-
EGFR Stimulation: Stimulate the cells with Epidermal Growth Factor (EGF) (e.g., 100 ng/mL) for 5-10 minutes at 37°C to induce EGFR phosphorylation. A non-stimulated control group should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total EGFR as a loading control.[2][5][6][7]
-
Cell Proliferation/Viability Assay (e.g., MTT or Clonogenic Assay)
These assays assess the downstream functional consequences of EGFR inhibition on cell growth and survival.
Clonogenic Assay Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well in a 6-well plate) to allow for colony formation.
-
Treatment: The following day, treat the cells with various concentrations of this compound.
-
Positive Controls: Treat with other cytotoxic agents or EGFR inhibitors known to reduce cell viability.
-
Negative Control: Treat with vehicle (DMSO).
-
-
Incubation: Incubate the cells for 7-14 days, allowing colonies to form.
-
Fixation and Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with a mixture of methanol and acetic acid.
-
Stain the colonies with crystal violet.
-
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells). The surviving fraction is calculated by normalizing the number of colonies in the treated groups to the vehicle control group.[8][9][10]
GPR35 Activity Assay (e.g., Calcium Mobilization or β-arrestin Recruitment)
Given this compound's agonistic effect on GPR35, it is crucial to determine if the observed cellular effects are independent of EGFR inhibition.
Protocol (Conceptual):
-
Cell Line Selection: Use a cell line that endogenously expresses GPR35 or a cell line engineered to overexpress GPR35.
-
Treatment:
-
Treat cells with this compound.
-
Positive Control: Treat with a known GPR35 agonist (e.g., Zaprinast or Kynurenic Acid).[11][12]
-
Negative Control (Antagonist): Co-treat cells with this compound and a specific GPR35 antagonist (e.g., CID 2745687 or ML-145) to see if the effect is blocked.[13][14]
-
Vehicle Control: Treat with DMSO.
-
-
Signal Detection: Measure the downstream signaling event associated with GPR35 activation, such as intracellular calcium mobilization using a fluorescent calcium indicator or β-arrestin recruitment using a BRET or FRET-based assay.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed.
References
- 1. rsc.org [rsc.org]
- 2. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
A Comparative Guide to the Efficacy of Tyrphostin 25 and Erlotinib as EGFR Inhibitors
This guide provides a detailed, data-supported comparison of Tyrphostin 25 (also known as AG82) and Erlotinib, two tyrosine kinase inhibitors (TKIs) that target the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance, supported by experimental data and detailed methodologies.
Introduction and Mechanism of Action
Both this compound and Erlotinib function by inhibiting the kinase activity of EGFR, a transmembrane receptor tyrosine kinase crucial for regulating cell proliferation, differentiation, and survival.[1] Aberrant EGFR signaling is a key driver in the development and progression of various cancers.[1]
Erlotinib is a potent, selective, and reversible inhibitor of the EGFR tyrosine kinase.[2][] It acts by competitively binding to the adenosine triphosphate (ATP) binding site within the intracellular catalytic domain of the receptor.[2][4] This binding prevents EGFR from undergoing autophosphorylation upon ligand binding, thereby blocking the activation of downstream signaling cascades such as the MAPK and PI3K/AKT pathways.[1][4] Erlotinib has a higher binding affinity for EGFR with activating mutations (e.g., exon 19 deletions or exon 21 L858R substitutions) compared to the wild-type receptor, which contributes to its clinical efficacy in specific cancer patient populations.[5] It is an FDA-approved drug for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[][6]
This compound (AG82) is also a specific, cell-permeable, and competitive inhibitor of the EGFR tyrosine kinase.[1][7] Like Erlotinib, it targets the kinase domain to prevent receptor autophosphorylation.[7] Tyrphostins represent a broad class of compounds developed as protein tyrosine kinase inhibitors.[8][9] While effective in experimental settings for inhibiting EGFR, this compound is primarily used as a research tool and is significantly less potent than Erlotinib.[7]
Quantitative Data Comparison
The efficacy of kinase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. The data below, compiled from various studies, highlights the substantial difference in potency between Erlotinib and this compound.
| Compound | Assay Type | Target/Cell Line | IC50 Value | Reference |
| Erlotinib | Cell-free Kinase Assay | EGFR | 2 nM | [10] |
| Cell-based Assay | PC-9 (NSCLC, EGFR exon 19 del) | 7 nM | [11] | |
| Cell-based Assay | H3255 (NSCLC, EGFR L858R) | 12 nM | [11] | |
| Cell-based Assay | A431 (Epidermoid Carcinoma) | 1.2 µM (0.0012 µM) | [10] | |
| This compound | Cell-based Assay | A431 (Epidermoid Carcinoma) | 3 µM | [1][7] |
Signaling Pathway and Inhibition
The EGFR signaling pathway is a complex cascade that translates extracellular signals into cellular responses. Both Erlotinib and this compound intervene at the initial step of this cascade.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor efficacy. Below are standard protocols for key experiments cited in the evaluation of this compound and Erlotinib.
In Vitro EGFR Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.
Objective: To determine the IC50 value of an inhibitor against EGFR kinase in a cell-free system.
Materials:
-
Purified recombinant EGFR kinase domain (e.g., Invitrogen PV3872).
-
Kinase reaction buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).
-
ATP solution.
-
Peptide substrate (e.g., Y12-Sox conjugated peptide).
-
Test compounds (this compound, Erlotinib) serially diluted in DMSO.
-
384-well microtiter plates.
-
Fluorescence plate reader.
Protocol:
-
Prepare a 10X stock of the EGFR enzyme in the kinase reaction buffer.
-
Prepare 1.13X stocks of ATP and the peptide substrate in the same buffer.
-
Dispense 0.5 µL of serially diluted test compounds into the wells of a 384-well plate. Include DMSO-only wells as a control.
-
Add 5 µL of the 10X EGFR enzyme stock to each well.
-
Pre-incubate the plate for 30 minutes at 27°C to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well. Final concentrations might be ~5 nM EGFR, 15 µM ATP, and 5 µM peptide.[12]
-
Immediately begin monitoring the reaction by reading fluorescence (e.g., λex360/λem485) every 60-70 seconds for 60-120 minutes.[12]
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT/MTS Assay)
This assay assesses the effect of the inhibitors on the metabolic activity of cultured cells, which serves as a proxy for cell viability and proliferation.
Objective: To determine the IC50 of an inhibitor in a cell-based context.
Materials:
-
Cancer cell line of interest (e.g., A431, PC-9).
-
Complete cell culture medium (e.g., RPMI 1640 + 10% FBS).
-
96-well cell culture plates.
-
Test compounds (this compound, Erlotinib) diluted in culture medium.
-
MTT or MTS reagent (e.g., Promega CellTiter 96 AQueous One Solution).[13]
-
Solubilization solution (for MTT assay).
-
Microplate spectrophotometer.
Protocol:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period, typically 72 hours, at 37°C in a 5% CO2 incubator.[10][13]
-
After incubation, add 10-20 µL of MTT/MTS reagent to each well.[14]
-
Incubate for 1-4 hours at 37°C. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.[14]
-
If using MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals. This step is not needed for MTS.[14]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Western Blotting for Pathway Analysis
This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins, confirming the inhibitor's mechanism of action within the cell.
Objective: To verify that the inhibitors block EGF-induced phosphorylation of EGFR and downstream targets like Akt and ERK.
Materials:
-
Cancer cell line of interest (e.g., A431).
-
Serum-free medium.
-
Test compounds.
-
EGF ligand.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies: anti-pEGFR (e.g., Tyr1173), anti-total EGFR, anti-pAkt, anti-total Akt, anti-pERK, anti-total ERK, and a loading control (e.g., anti-actin).[15][16]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Plate cells and grow to ~90% confluence.
-
Serum-starve the cells for 16-18 hours to reduce basal signaling.[12]
-
Pre-treat the cells with the desired concentrations of this compound or Erlotinib (or DMSO vehicle) for 1-2 hours.[15]
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes.[12]
-
Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or milk) and probe with a primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal with an imaging system.
-
To confirm equal protein loading and analyze total protein levels, the membrane can be stripped and re-probed with an antibody for the total (non-phosphorylated) protein or a loading control.[17]
Experimental and Logical Workflow
The evaluation of a kinase inhibitor typically follows a structured workflow, progressing from biochemical assays to cell-based and more complex models.
Concluding Comparison
The comparison between this compound and Erlotinib reveals a significant disparity in potency and clinical development status.
-
Efficacy: Erlotinib is orders of magnitude more potent than this compound. Its IC50 values are in the nanomolar range in both cell-free and cell-based assays, whereas this compound's IC50 is in the micromolar range.[1][7][10][11] This indicates that a much lower concentration of Erlotinib is required to achieve the same level of EGFR inhibition.
-
Selectivity: Erlotinib demonstrates selectivity for mutated forms of EGFR, a key attribute for its targeted therapeutic action.[5] While this compound is considered a specific EGFR inhibitor, its broader selectivity profile against other kinases may be less characterized.
-
Clinical Relevance: Erlotinib is a well-established, clinically approved drug used in cancer therapy.[2] this compound, by contrast, serves primarily as a laboratory research tool to study EGFR signaling and has not been developed for clinical use.
References
- 1. This compound (RG-50875), Competitive EGF receptor tyrosine kinase inhibitor (CAS 118409-58-8) | Abcam [abcam.com]
- 2. Erlotinib - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. How does erlotinib work (mechanism of action)? [drugs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 10. selleckchem.com [selleckchem.com]
- 11. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
Tyrphostin 25: A Comparative Guide to its Cross-Reactivity with Receptor Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
Tyrphostin 25, also known as AG82 and RG-50875, is a well-characterized inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. While its primary target is EGFR, understanding its cross-reactivity with other Receptor Tyrosine Kinases (RTKs) is crucial for interpreting experimental results and for its potential therapeutic applications. This guide provides a comparative analysis of this compound's activity against various RTKs, supported by experimental data and detailed protocols.
Inhibitory Activity of this compound Against Various RTKs
The inhibitory potency of this compound is most pronounced against EGFR, with a reported half-maximal inhibitory concentration (IC50) of 3 µM.[1] Evidence also suggests that this compound exhibits inhibitory effects on the Platelet-Derived Growth Factor Receptor (PDGFR) and the Insulin Receptor (INSR), indicating a degree of cross-reactivity. However, specific IC50 values for these and other RTKs are not as consistently reported in the literature, highlighting the need for comprehensive profiling to fully elucidate its selectivity.
| Receptor Tyrosine Kinase (RTK) | IC50 (µM) | Comments |
| EGFR | 3 | Primary target of this compound.[1] |
| PDGFR | Not consistently reported | This compound is known to affect PDGFR activity. |
| INSR | Not consistently reported | This compound is known to affect INSR activity. |
Note: The lack of consistent, publicly available IC50 values for a broader range of RTKs underscores the importance of conducting comprehensive in-house selectivity profiling for any research application.
Signaling Pathways
To understand the functional implications of this compound's activity, it is essential to consider the signaling pathways downstream of its target RTKs.
Experimental Protocols
To accurately determine the cross-reactivity of this compound, standardized in vitro and cell-based assays are essential. Below are detailed protocols for assessing its inhibitory activity.
In Vitro Kinase Assay: Radiometric Filter Binding Assay
This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
Materials:
-
Purified recombinant RTK (e.g., EGFR, PDGFR, INSR)
-
Specific peptide substrate for the RTK
-
[γ-³²P]ATP
-
ATP solution
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
Phosphocellulose filter paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation cocktail
-
Microcentrifuge tubes, pipettes, incubator, scintillation counter
Procedure:
-
Prepare a reaction mix: In a microcentrifuge tube, combine the kinase reaction buffer, the specific peptide substrate, and the purified RTK.
-
Add inhibitor: Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mix.
-
Initiate the reaction: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.
-
Incubate: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction: Stop the reaction by adding a solution like 30% acetic acid.
-
Filter binding: Spot a portion of each reaction mixture onto a sheet of phosphocellulose filter paper.
-
Wash: Wash the filter paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify: Place the filter paper in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assay: Western Blot for RTK Phosphorylation
This assay measures the ability of this compound to inhibit the phosphorylation of a specific RTK in a cellular context.
Materials:
-
Cell line expressing the target RTK (e.g., A431 for EGFR)
-
Cell culture medium and supplements
-
Serum-free medium
-
Ligand for the target RTK (e.g., EGF for EGFR)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific RTK and total RTK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-24 hours to reduce basal RTK activity.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate ligand for a short period (e.g., 5-15 minutes) to induce RTK phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated form of the target RTK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and capture the image.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against the total form of the RTK to ensure equal protein loading.
-
Quantify the band intensities for both the phosphorylated and total RTK.
-
Normalize the phosphorylated RTK signal to the total RTK signal for each sample.
-
Calculate the percentage of inhibition of phosphorylation for each this compound concentration relative to the ligand-stimulated control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
By employing these standardized methods, researchers can generate robust and comparable data to accurately assess the cross-reactivity profile of this compound and better understand its mechanism of action in various biological systems.
References
The Critical Role of Inactive Analogs: Tyrphostin 25 and its Negative Control in Elucidating EGFR Signaling
For researchers, scientists, and drug development professionals investigating the intricacies of Epidermal Growth Factor Receptor (EGFR) signaling, the use of specific inhibitors is paramount. Tyrphostin 25 (also known as AG82) is a well-established inhibitor of EGFR tyrosine kinase. However, to ensure the observed effects are specifically due to EGFR inhibition and not off-target activities, the use of a structurally similar but biologically inactive analog as a negative control is a critical experimental component. This guide provides a comprehensive comparison of this compound and its commonly used inactive analog, Tyrphostin A1, supported by experimental data and detailed protocols.
This compound competitively inhibits the ATP binding site of the EGFR tyrosine kinase, preventing autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK and PI3K/AKT pathways.[1][2] To distinguish the specific consequences of EGFR inhibition from other potential non-specific cellular effects of this class of compounds, a negative control is essential. Tyrphostin A1 (also known as AG9) serves as an ideal negative control. It shares the core benzylidenemalononitrile structure of this compound but is a significantly weaker inhibitor of EGFR kinase. This structural similarity without potent biological activity allows researchers to isolate and confidently attribute the observed cellular responses to the specific inhibition of EGFR by this compound.
Data Presentation: A Comparative Analysis of this compound and its Inactive Analog
The key distinction between this compound and its inactive analog, Tyrphostin A1, lies in their potency against the EGFR tyrosine kinase. This is quantitatively expressed by the half-maximal inhibitory concentration (IC50), with a lower value indicating a more potent inhibitor.
| Compound | Chemical Structure | Target | IC50 for EGFR Kinase | Key Characteristics |
| This compound (AG82) | 2-((3,4,5-Trihydroxyphenyl)methylene)malononitrile | EGFR Tyrosine Kinase | 3 µM[1] | Potent, cell-permeable, competitive inhibitor of EGFR. Used to study the effects of EGFR signaling blockade. |
| Tyrphostin A1 (AG9) | 2-((4-Methoxyphenyl)methylene)malononitrile | (Inactive against EGFR) | >100 µM | Structurally similar to this compound but lacks significant inhibitory activity against EGFR. Used as a negative control to account for off-target effects. |
Mandatory Visualization: Signaling Pathways and Experimental Workflow
To visually conceptualize the mechanism of action and the experimental design for comparing this compound and its inactive analog, the following diagrams are provided.
Caption: EGFR Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Comparing this compound and Tyrphostin A1.
Experimental Protocols
To empirically validate the differential effects of this compound and its inactive analog, the following experimental protocols are provided.
Western Blot Analysis of EGFR Phosphorylation
This protocol details the steps to assess the inhibition of EGF-induced EGFR autophosphorylation by this compound.
a. Cell Culture and Treatment:
-
Seed A431 cells (or another high EGFR-expressing cell line) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to treatment.
-
Pre-treat the cells with vehicle (DMSO), this compound (e.g., 10 µM), or Tyrphostin A1 (e.g., 10 µM) for 1-2 hours.
-
Stimulate the cells with human EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C.
b. Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
c. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an 8% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-Tyr1068) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with antibodies for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell proliferation and viability.
a. Cell Seeding and Treatment:
-
Seed A431 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and Tyrphostin A1 (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours at 37°C in a humidified incubator.
b. MTT Assay Procedure:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
c. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value for cell growth inhibition.
References
Biochemical Assays to Confirm Tyrphostin 25 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of biochemical assays to confirm the target engagement of Tyrphostin 25, a known inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and an agonist of the G protein-coupled receptor 35 (GPR35). This document outlines experimental data, detailed protocols for key assays, and visual representations of relevant signaling pathways and workflows to aid in the design and interpretation of studies involving this compound and its alternatives.
Executive Summary
This compound is a versatile pharmacological tool with dual activity on two distinct classes of signaling proteins. Its primary and most well-characterized activity is the competitive inhibition of the EGFR tyrosine kinase, a key regulator of cell proliferation and survival.[1][2] Additionally, this compound has been identified as an agonist for GPR35, an orphan receptor implicated in various physiological processes. This guide compares this compound to other well-established modulators of these targets, providing a framework for selecting appropriate biochemical assays to confirm target engagement and elucidate its mechanism of action.
Target 1: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
This compound acts as a competitive inhibitor of the EGFR tyrosine kinase.[1] To quantitatively assess its inhibitory activity and compare it with other known EGFR inhibitors, in vitro kinase assays are essential.
Comparison of EGFR Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50) of this compound against that of first-generation EGFR tyrosine kinase inhibitors (TKIs), Gefitinib and Erlotinib. It is important to note that the IC50 value for this compound is sourced from a different study than those for Gefitinib and Erlotinib, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | EGFR | Tyrosine Kinase Assay | 3000 | [2] |
| Gefitinib | EGFR (Wild-Type) | Cell-based Proliferation Assay | 500 | |
| Erlotinib | EGFR (Wild-Type) | Kinase Assay | 2 |
Featured Biochemical Assay: In Vitro EGFR Kinase Assay (ADP-Glo™)
A common and robust method to determine the inhibitory activity of compounds against EGFR is the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced from the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (this compound, Gefitinib, Erlotinib) dissolved in DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A final DMSO concentration of 1% or less in the assay is recommended.
-
Kinase Reaction Setup:
-
Add 5 µL of kinase buffer to each well.
-
Add 2.5 µL of the test compound dilution or DMSO (for control wells) to the appropriate wells.
-
Add 2.5 µL of a mixture of EGFR enzyme and substrate in kinase buffer to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of ATP solution to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
References
Safety Operating Guide
Tyrphostin 25: A Guide to Safe Disposal in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential information and a step-by-step guide for the safe disposal of Tyrphostin 25, a widely used tyrosine kinase inhibitor. Adherence to these procedures is crucial to minimize risks and ensure compliance with safety regulations.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below, offering a quick reference for its physical and chemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆N₂O₃ | [1][2][3] |
| Molecular Weight | 202.17 g/mol | [1][2] |
| CAS Number | 118409-58-8 | [1][2][3] |
| Purity | >99% | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in ethanol and DMSO | [1] |
| Melting Point | 250 ºC | [3] |
| IC₅₀ for EGFR | 3 µM | [1][4] |
Disposal Protocol
While Safety Data Sheets (SDS) for this compound and similar compounds suggest it is not classified as a hazardous substance, proper chemical handling and disposal procedures should always be followed.[5][6][7] The following protocol outlines the recommended steps for the safe disposal of this compound.
Personal Protective Equipment (PPE) is mandatory during the entire disposal process. This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect un-used or contaminated solid this compound, including empty vials and contaminated lab supplies (e.g., weighing paper, pipette tips), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.
Step 2: Container Management
-
Ensure all waste containers are in good condition, with no leaks or cracks.
-
Keep containers securely closed when not in use.
-
Label containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
Step 3: Storage
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow institutional guidelines for the temporary storage of chemical waste.
Step 4: Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash. [5]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.
References
- 1. This compound (RG-50875), Competitive EGF receptor tyrosine kinase inhibitor (CAS 118409-58-8) | Abcam [abcam.com]
- 2. This compound | C10H6N2O3 | CID 2061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. exchemistry.com [exchemistry.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. tribioscience.com [tribioscience.com]
- 7. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling Tyrphostin 25
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Tyrphostin 25 (also known as AG82, RG-50875, and Tyrphostin A25). Adherence to these procedures is essential to ensure personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that may be harmful if inhaled, swallowed, or absorbed through the skin.[1] It can cause irritation to the skin, eyes, and respiratory tract.[1] Therefore, the use of appropriate personal protective equipment is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Double-layered, chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption.[2][3] |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and dust.[2][4] |
| Body Protection | A lab coat or a chemical-resistant gown/coverall. | Prevents contamination of personal clothing and skin.[2][4][5] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling outside of a ventilated enclosure or if there is a risk of aerosol or dust formation. | Protects against inhalation of harmful particles.[4] |
Operational Plan: Safe Handling Procedures
1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood or other suitable ventilated enclosure to minimize inhalation exposure.[2]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4]
2. Handling the Solid Form:
-
To avoid generating dust, handle the solid compound with care.
-
When weighing, use a balance inside the fume hood or in a contained space.
-
Use appropriate tools (e.g., a chemical spatula) to handle the solid.
3. Solution Preparation:
-
Prepare solutions within the fume hood.
-
When dissolving, add the solvent to the solid slowly to avoid splashing.
-
Refer to the product's data sheet for solubility information in various solvents such as DMSO and ethanol.[6][7]
4. General Handling:
-
Avoid direct contact with the skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.[4]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential exposure to others.
1. Waste Segregation:
-
All disposable materials that have come into contact with this compound, including pipette tips, tubes, gloves, and paper towels, must be considered chemical waste.
2. Disposal of Unused this compound:
-
Unused solid this compound and any prepared solutions should be disposed of as hazardous chemical waste.
-
Do not pour this compound down the drain.[1]
3. Container and PPE Disposal:
-
Collect all contaminated disposables in a designated, sealed, and clearly labeled hazardous waste container.
-
Dispose of the waste container through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Signaling Pathway Context
This compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8] EGFR is a key component of signaling pathways such as the MAPK and PI3K/AKT pathways, which are crucial for regulating cellular processes like proliferation and survival. Understanding this mechanism is vital for its application in research.
Caption: Inhibition of EGFR signaling by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
